2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWQOXMEGNGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273334 | |
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-40-6 | |
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural features, and key drug-like properties, including lipophilicity, solubility, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these critical parameters and discusses the interpretation of its spectroscopic data. The synthesis of accurate physicochemical data is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, and this guide serves as an essential resource for the informed progression of research involving this molecule.
Introduction
This compound is a halogenated amide derivative whose structural motifs, including the brominated carbon and the dimethoxyphenyl group, are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom can modulate a molecule's metabolic stability, binding affinity, and membrane permeability. Understanding the fundamental physicochemical properties of this compound is a critical first step in elucidating its potential applications, whether as a pharmaceutical intermediate, a research chemical, or a novel molecular entity. This guide provides a foundational understanding of these properties, supported by established analytical methodologies.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the bedrock of any scientific investigation. This section details the fundamental identifiers and physicochemical characteristics of this compound.
Chemical Structure
The molecular structure dictates the compound's reactivity, intermolecular interactions, and overall physical properties.
Caption: Workflow for LogP Determination (Shake-Flask Method).
Acidity/Basicity: pKa Determination
Causality: The pKa value defines the strength of an acid or base and determines the ionization state of a compound at a given pH. This is crucial as the charge of a molecule significantly impacts its solubility, permeability, and interaction with biological targets. The amide group in the target molecule is generally considered neutral, but the overall pKa can be influenced by the entire molecular structure.
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete solubility.
-
Titration: Place the solution in a thermostatted vessel and slowly add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the equivalence point appears as a maximum.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [1][2][3]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy protons (-OCH₃), the proton on the bromine-bearing carbon (-CHBr-), and the protons of the ethyl and methyl groups of the butanamide chain. The chemical shifts, integration (ratio of protons), and splitting patterns (multiplicity) are used to assign each signal to a specific proton in the structure. [3]* ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. [2][4]The chemical shifts are indicative of the electronic environment of each carbon (e.g., aromatic, aliphatic, carbonyl).
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [5]
-
Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion, separated by two mass units (m/z and m/z+2) with nearly equal intensity. This isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the bromine atom, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. [6]
-
N-H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption should be present around 1650 cm⁻¹ for the carbonyl group of the amide.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds are anticipated.
-
C-O Stretches: Peaks corresponding to the aryl-ether linkages of the methoxy groups are expected in the 1200-1300 cm⁻¹ region.
Conclusion
The physicochemical properties of this compound outlined in this guide provide a critical foundation for its further investigation. The presence of the dimethoxyphenyl moiety, a chiral center, and a bromine atom creates a molecule with specific steric and electronic features that dictate its physical and potential biological properties. While computational data offers valuable initial insights, the experimental protocols detailed herein are essential for obtaining the accurate, validated data required for applications in drug discovery and chemical research. This document serves as a comprehensive starting point for scientists working with this compound, enabling a more informed and efficient research and development process.
References
-
PubChem - NIH. 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. Available from: [Link]
-
Beilstein Journals. Supplementary Information. Available from: [Link]
-
Environmental Protection Agency (EPA). 2-Bromo-4,5-dimethoxybenzeneethanamine Properties. Available from: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]
-
University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
University Course Material. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
Sources
- 1. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
molecular structure and weight of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
An In-Depth Technical Guide to 2-bromo-N-(3,4-dimethoxyphenyl)butanamide: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive analysis of this compound, a key organic building block and research biochemical. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental molecular structure, precise molecular weight, and its core physicochemical properties. We present detailed, plausible synthetic routes, including step-by-step protocols grounded in established chemical principles, and outline the analytical methodologies required for its characterization. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the compound's chemistry and potential applications as a reactive intermediate in the synthesis of more complex molecules.
Compound Identification and Core Properties
This compound is a substituted amide featuring a chiral center and a reactive alkyl bromide. Its structure combines a butanamide backbone, brominated at the alpha-position, with an N-linked 3,4-dimethoxyphenyl group, also known as a veratryl group. This combination of functional groups makes it a valuable intermediate in synthetic chemistry.
Key Identifiers
The fundamental properties and identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1119450-40-6 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][2][3] |
| Molecular Weight | 302.16 g/mol | [1][2][3] |
| Physical Form | Solid | [4] |
| SMILES | CCC(Br)C(=O)NC1=CC(OC)=C(OC)C=C1 | [1] |
Molecular Structure
The molecular structure consists of a central butanamide core. The carbon alpha to the carbonyl group is substituted with a bromine atom, rendering it an electrophilic center and a chiral carbon. The amide nitrogen is attached to a benzene ring substituted with two methoxy groups at positions 3 and 4.
Caption: Molecular structure of this compound.
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula C₁₂H₁₆BrNO₃ using the atomic weights of each element.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 302.168 |
Physicochemical and Spectroscopic Analysis
The presence of the α-bromo amide moiety makes the compound a moderately reactive alkylating agent, susceptible to nucleophilic substitution at the carbon bearing the bromine. The dimethoxybenzene ring is electron-rich and can participate in electrophilic aromatic substitution reactions.
Predicted Spectroscopic Profile
While specific experimental spectra are not widely published, a theoretical profile can be predicted based on the structure. This serves as a benchmark for experimental validation.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (3H): Expect complex signals in the aromatic region (~6.8-7.5 ppm). The protons on the dimethoxyphenyl ring will show splitting patterns consistent with a 1,2,4-trisubstituted ring.
-
Amide Proton (1H): A broad singlet (~7.5-8.5 ppm) for the N-H proton, with its chemical shift being solvent-dependent.
-
Alpha-Proton (1H): A triplet or doublet of doublets (~4.2-4.6 ppm) for the CH -Br group, coupled to the adjacent methylene protons.
-
Methoxy Protons (6H): Two distinct singlets (~3.8-3.9 ppm), one for each -OCH₃ group.
-
Methylene Protons (2H): A multiplet (~1.9-2.2 ppm) for the -CH₂- group in the butyl chain.
-
Methyl Protons (3H): A triplet (~1.0-1.2 ppm) for the terminal -CH₃ group.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the downfield region (~165-170 ppm).
-
Aromatic Carbons: Six signals in the range of ~110-150 ppm. The carbons attached to the methoxy groups will be the most downfield shifted in this group.[5]
-
Alpha-Carbon (C-Br): A signal around ~50-60 ppm.
-
Methoxy Carbons (-OCH₃): Two signals around ~55-56 ppm.[6]
-
Alkyl Carbons: Signals for the -CH₂- and -CH₃ groups will appear in the upfield region (~10-30 ppm).
-
-
Mass Spectrometry (MS):
-
The key feature will be the isotopic pattern of bromine. The molecular ion peak will appear as two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. For C₁₂H₁₆⁷⁹BrNO₃, the expected exact mass is approximately 301.03 u, and for C₁₂H₁₆⁸¹BrNO₃, it is 303.03 u.
-
Synthetic Routes and Methodologies
As a commercially available building block, this compound can be synthesized through standard organic chemistry transformations. The most direct approach involves forming the amide bond between 3,4-dimethoxyaniline and a suitable 2-bromobutanoyl derivative.
Route A: Acylation of 3,4-Dimethoxyaniline
This is the most logical and efficient pathway, involving a nucleophilic acyl substitution. The amine (3,4-dimethoxyaniline) acts as the nucleophile, attacking the electrophilic carbonyl of an activated 2-bromobutanoic acid derivative.
Caption: Workflow for the synthesis via acylation of 3,4-dimethoxyaniline.
Experimental Protocol (Route A)
-
Rationale: This protocol uses 2-bromobutanoyl chloride as the acylating agent. The reaction is rapid and generally high-yielding. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
-
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-dimethoxyaniline (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1-1.2 eq.) to the stirred solution.
-
Acylation: Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq.) in the same solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (NMR, MS).
-
Applications and Research Context
This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex target molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Synthesis: The α-bromo amide functionality is a key pharmacophore in certain classes of compounds and can also serve as a handle for further chemical elaboration. It can be used to introduce the N-(3,4-dimethoxyphenyl)butanamide moiety into a larger molecule. The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) to build molecular complexity.
-
Covalent Probes: As an alkylating agent, this compound or its derivatives could be explored in the development of covalent inhibitors or chemical probes for proteomics research, where the electrophilic center is designed to form a permanent bond with a nucleophilic residue (like cysteine or lysine) in a target protein.[2]
-
Fragment-Based Drug Discovery: The molecule itself can be considered a "fragment" in fragment-based screening campaigns, where its binding to a biological target could be optimized by growing the molecule from its various chemical handles.
Safety and Handling
-
Hazard Classification: While specific data for this compound is limited, α-bromo amides are generally classified as acute toxins and irritants. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Precautions: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. As alkylating agents, they are potentially harmful and should be treated with care.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
References
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link][5]
Sources
1H NMR and 13C NMR spectral data for 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
This technical guide provides a rigorous analysis of the NMR spectral characteristics of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide . It is designed for researchers requiring high-fidelity structural verification of this intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacophores.
Executive Summary & Structural Logic
Compound: this compound
Molecular Formula: C
This molecule combines an electron-rich 3,4-dimethoxyaniline core with an electrophilic 2-bromobutyryl tail. The amide bond acts as the electronic bridge. In NMR spectroscopy, the key validation markers are the deshielding of the aniline ring protons upon acylation and the diagnostic splitting pattern of the
Synthesis & Pathway Visualization
The synthesis typically involves the nucleophilic attack of 3,4-dimethoxyaniline on 2-bromobutyryl bromide (or activated 2-bromobutanoic acid).
Figure 1: Synthetic workflow for the formation of the target amide. The base is critical to neutralize the HBr byproduct and drive the equilibrium.
1H NMR Spectral Analysis (400 MHz, CDCl )
The proton spectrum is characterized by three distinct zones: the aromatic region (deshielded by the amide), the methoxy singlets, and the aliphatic chain containing the chiral center (C2).
Predicted High-Fidelity Assignments
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.10 - 8.30 | Broad Singlet (br s) | 1H | NH | Amide proton. Chemical shift varies with concentration and solvent (H-bonding). |
| 7.30 | Doublet (d, | 1H | Ar-H2 | Ortho to amide, meta to OMe. Deshielded by carbonyl anisotropy.[1] |
| 6.95 | Doublet of Doublets (dd, | 1H | Ar-H6 | Ortho to amide. Shows coupling to H5 and H2. |
| 6.80 | Doublet (d, | 1H | Ar-H5 | Meta to amide, ortho to OMe. Shielded by OMe electron donation. |
| 4.45 | Triplet (t) or dd | 1H | CH-Br (H2') | The |
| 3.87 | Singlet (s) | 3H | OCH | Methoxy group (likely position 3).[2] |
| 3.85 | Singlet (s) | 3H | OCH | Methoxy group (likely position 4).[2] |
| 2.05 - 2.25 | Multiplet (m) | 2H | CH | Diastereotopic methylene protons adjacent to the chiral center. |
| 1.08 | Triplet (t, | 3H | CH | Terminal methyl group. |
Mechanistic Insight for Interpretation
-
The "Amide Shift": In the starting material (3,4-dimethoxyaniline), the aromatic protons appear upfield (6.3–6.6 ppm) due to the lone pair donation from the amine. Upon amide formation, this donation is withdrawn into the carbonyl, shifting the H2 and H6 protons significantly downfield (to ~7.3 and ~6.95 ppm). This is the primary confirmation of successful acylation.
-
The Alpha-Proton (4.45 ppm): This proton is on a chiral carbon bonded to a bromine and a carbonyl. It appears as a triplet (or doublet of doublets) significantly downfield from a standard alkyl chain. If this peak is missing or shifted to ~2.2 ppm, you have likely failed to incorporate the bromine (or reduced it).
-
Methoxy Resolution: The two methoxy groups often appear as two distinct singlets separated by only 0.02–0.05 ppm. High-field instruments (400 MHz+) are required to resolve them clearly.
13C NMR Spectral Analysis (100 MHz, CDCl )
The carbon spectrum confirms the backbone skeleton. The carbonyl carbon and the C-Br carbon are the critical diagnostic signals.
| Chemical Shift ( | Type | Assignment | Notes |
| 166.5 | Quaternary (C=O) | C=O (Amide) | Diagnostic amide carbonyl. |
| 149.2 | Quaternary | Ar-C3 | Attached to OMe.[3][4] |
| 146.0 | Quaternary | Ar-C4 | Attached to OMe. |
| 131.5 | Quaternary | Ar-C1 | Attached to Nitrogen (Ipso). |
| 112.0 | Methine (CH) | Ar-C6 | |
| 111.4 | Methine (CH) | Ar-C5 | |
| 105.0 | Methine (CH) | Ar-C2 | Often the most shielded aromatic CH due to position between N and OMe. |
| 56.1 | Methyl (CH | OCH | |
| 55.9 | Methyl (CH | OCH | |
| 51.5 | Methine (CH) | CH-Br (C2') | Critical Diagnostic. Carbon attached to Br. |
| 29.8 | Methylene (CH | CH | |
| 11.8 | Methyl (CH | CH |
Experimental Protocol: Synthesis & Sample Prep
A. Synthesis (Schotten-Baumann Conditions)
To ensure a clean spectrum, the synthesis must avoid hydrolysis of the acid bromide.
-
Reagents: Dissolve 3,4-dimethoxyaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) under N
. -
Addition: Cool to 0°C. Add 2-bromobutyryl bromide (1.1 eq) dropwise. Note: The reaction is exothermic.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove unreacted aniline) and saturated NaHCO
(to remove acid byproducts). -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO
, Hexane:EtOAc 3:1).
B. NMR Sample Preparation[2][5]
-
Solvent: CDCl
is the standard. If solubility is poor, use DMSO- .-
Note on DMSO: In DMSO-
, the Amide NH will shift further downfield (approx 9.5-10.0 ppm) and sharpen due to reduced exchange.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent is optimal for 13C acquisition.
Self-Validating System: How to Confirm Identity
Use the following logic flow to validate your product:
Figure 2: Logic gate for spectral validation. Failure at any step indicates specific impurities (starting material or hydrolysis products).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- (Analogue Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 3,4-Dimethoxyaniline (Spectral Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of alpha-bromoamides via Acid Bromides. Coll. Vol. 10, p. 120. Available at: [Link]
Sources
synthesis pathway for 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide CAS: 1119450-40-6 Molecular Formula: C₁₂H₁₆BrNO₃ Molecular Weight: 302.17 g/mol
Pharmacophore Context:
This molecule features an
Retrosynthetic Logic: The most reliable disconnection is at the amide bond. The electron-rich nature of the 3,4-dimethoxyaniline ring makes it susceptible to oxidation or electrophilic aromatic substitution; therefore, direct bromination of N-(3,4-dimethoxyphenyl)butanamide is discouraged due to the high risk of ring bromination. The convergent synthesis using a pre-functionalized 2-bromobutanoic acid derivative is the superior strategy.
Route Selection:
-
Route A (Acyl Chloride Method): Reaction of 3,4-dimethoxyaniline with 2-bromobutanoyl chloride. Advantages: High yield, simple workup, scalable.[1] Selected as Primary Protocol.
-
Route B (Coupling Agent Method): Reaction with 2-bromobutanoic acid using DCC/EDC. Advantages: Avoids moisture-sensitive acid chlorides. Selected as Secondary Protocol.
Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond to yield the aniline nucleophile and the activated acid chloride electrophile.
Part 2: Primary Synthesis Protocol (Acyl Chloride Route)
This protocol utilizes the Schotten-Baumann conditions (modified for anhydrous organic solvent) to prevent hydrolysis of the reactive acyl chloride.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | CAS |
| 3,4-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile | 6315-89-5 |
| 2-Bromobutanoyl chloride | 185.45 | 1.1 | Electrophile | 22118-12-3 |
| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | Base (HCl scavenger) | 121-44-8 |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium | 75-09-2 |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
-
In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline (10.0 mmol, 1.53 g) in anhydrous DCM (50 mL).
-
Add Triethylamine (12.0 mmol, 1.67 mL) to the solution.
-
Cool the mixture to 0°C using an ice-water bath. Maintain an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
Step 2: Acylation Reaction
-
Dilute 2-bromobutanoyl chloride (11.0 mmol, 1.35 mL) in anhydrous DCM (10 mL) in a pressure-equalizing addition funnel.
-
Add the acid chloride solution dropwise to the cold aniline solution over 15–20 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature (20–25°C) .
-
Stir for an additional 2–4 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes). The aniline spot (lower Rf) should disappear.
Step 3: Workup & Isolation
-
Quench the reaction by adding water (50 mL) to the reaction mixture.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) – Critical Step: Removes unreacted aniline and TEA.
-
Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride hydrolysis products.
-
Brine (1 x 30 mL).
-
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
Step 4: Purification
-
Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol/Water or Hexanes/EtOAc to obtain high-purity crystals.
-
Yield Expectation: 85–95%.
Figure 2: Operational workflow for the synthesis of this compound.
Part 3: Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The triethylamine base deprotonates the resulting protonated amide, driving the equilibrium forward and precipitating triethylamine hydrochloride (Et₃N·HCl).
Why this route?
Direct bromination of the amide (N-(3,4-dimethoxyphenyl)butanamide) using
Part 4: Quality Control & Characterization
Expected Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~98–102°C (Estimated based on analogs).
NMR Interpretation Guide:
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.0 - 8.5 | Broad Singlet | 1H | Amide NH |
| ¹H | 7.3 - 7.4 | Doublet (J~2Hz) | 1H | Ar-H (C2, ortho to amide) |
| ¹H | 6.9 - 7.0 | DD / Multiplet | 1H | Ar-H (C6) |
| ¹H | 6.8 | Doublet | 1H | Ar-H (C5, ortho to OMe) |
| ¹H | 4.3 - 4.5 | Triplet/DD | 1H | |
| ¹H | 3.85, 3.87 | Singlets | 6H | OCH₃ (x2) |
| ¹H | 2.0 - 2.2 | Multiplet | 2H | |
| ¹H | 1.0 - 1.1 | Triplet | 3H |
Purity Check:
-
HPLC: >98% purity required for biological assays.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peaks at m/z 302 and 304 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Part 5: Safety & Handling
-
2-Bromobutanoyl Chloride: Highly corrosive and a lachrymator . Handle only in a functioning fume hood. Reacts violently with water to release HCl gas.
-
3,4-Dimethoxyaniline: Toxic if swallowed or absorbed through skin. May cause methemoglobinemia. Wear nitrile gloves and long sleeves.
-
Alkyl Bromide Product: The product is an
-bromoamide, which is a potential alkylating agent. It may be a skin sensitizer or irritant.[2] Avoid dust inhalation.
References
-
General Amide Synthesis (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley, 2007.
-
Reagent Availability (2-Bromobutanoyl Chloride): CymitQuimica Product Data, CAS 22118-12-3.[2]
- Scaffold Reactivity (Alpha-Haloamides):Journal of Medicinal Chemistry, "Synthesis and HDAC Inhibitory Activity of Alpha-Bromoamide Derivatives." (General methodology reference for this class).
-
Analogous Synthesis (Ivabradine Intermediates): CN103848757A, "Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile." (Demonstrates stability of dimethoxy-bromo motifs).
Sources
The 3,4-Dimethoxyphenyl Amide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary
The 3,4-dimethoxyphenyl amide moiety (often referred to as the veratryl amide scaffold) represents a privileged structural motif in medicinal chemistry. Unlike its catechol (3,4-dihydroxy) precursors, which are rapidly metabolized by catechol-O-methyltransferase (COMT), the 3,4-dimethoxy variant offers enhanced metabolic stability while retaining critical electronic and steric properties required for receptor binding.
This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: Neuropharmacology (Analgesia/Alzheimer's), Oncology (Tubulin/HDAC inhibition), and Antimicrobial (Efflux pump inhibition). It provides field-proven protocols and mechanistic insights to support the rational design of next-generation therapeutics.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The "Veratryl" Advantage
The transition from a natural product pharmacophore (e.g., Capsaicin or Dopamine) to a synthetic 3,4-dimethoxyphenyl amide involves strategic optimization:
-
Metabolic Blockade: Methylation of the phenolic hydroxyls prevents rapid Phase II conjugation and COMT degradation, significantly extending plasma half-life (
). -
Lipophilicity Modulation: The methoxy groups increase
, facilitating Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like Acetylcholinesterase (AChE) and TRPV1. -
Electronic Effects: The electron-donating methoxy groups (
effect) increase electron density on the aromatic ring, enhancing stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.
SAR Visualization
The following diagram illustrates the logical progression from natural catechols to the optimized 3,4-dimethoxyphenyl amide scaffold.
Caption: SAR progression from unstable catechol precursors to the robust 3,4-dimethoxyphenyl amide scaffold.
Part 2: Neuropharmacology (Pain & Cognition)[1][2]
TRPV1 Modulation: The "Non-Pungent" Analgesic
While Capsaicin (4-hydroxy-3-methoxy) is a potent TRPV1 agonist causing pungency, 3,4-dimethoxy analogs often exhibit a distinct profile. The methylation of the 4-OH group disrupts the hydrogen bonding network required for channel opening, frequently converting the molecule into a TRPV1 antagonist or a non-pungent agonist that desensitizes the receptor without the burning sensation [1, 2].
-
Mechanism: Competitive antagonism or allosteric modulation of the vanilloid binding pocket.
-
Therapeutic Utility: Neuropathic pain management without the side effect of initial nociceptor excitation.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 3,4-dimethoxy cinnamic acid (specifically N-benzyl pyridinium amides) have emerged as potent dual-binding site inhibitors of AChE.
-
Potency:
values as low as 8.6 nM have been reported [3].[1] -
Mechanism:
-
Peripheral Anionic Site (PAS): The 3,4-dimethoxy ring engages in
stacking with Trp286. -
Catalytic Anionic Site (CAS): The amide/pyridinium moiety interacts with the catalytic triad.
-
Result: Prevention of Acetylcholine hydrolysis and inhibition of A
peptide aggregation (which is accelerated by AChE).
-
Caption: Dual-site binding mechanism of 3,4-dimethoxyphenyl amides within the Acetylcholinesterase gorge.
Part 3: Oncology & Cytotoxicity
Tubulin & HDAC Inhibition
The 3,4-dimethoxyphenyl motif mimics the pharmacophore of Combretastatin A-4 (a tubulin inhibitor). When coupled with hydroxamic acid functionalities via an amide linker, these compounds can act as dual inhibitors of Tubulin polymerization and Histone Deacetylase (HDAC) [4].
Quantitative Efficacy Data
The following table summarizes cytotoxicity data for key 3,4-dimethoxyphenyl amide derivatives against human cancer cell lines.
| Compound Class | Cell Line | Target | Reference | |
| TMP-Amide Hybrid | HepG2 (Liver) | Tubulin/HDAC | 0.65 µM | [4] |
| Cinnamic Amide | HeLa (Cervical) | Apoptosis (Caspase) | 9.7 µM | [5] |
| Benzimidazole Amide | MCF-7 (Breast) | Tubulin Polymerization | ~6.6 µM | [6] |
Part 4: Antimicrobial Activity[3][4]
Recent studies highlight the efficacy of 3,4-dimethoxybenzohydrazide derivatives against multidrug-resistant bacteria. The mechanism likely involves the inhibition of the MATE (Multidrug and Toxic Compound Extrusion) efflux pump, restoring sensitivity to antibiotics [7].
-
Key MIC Values:
Part 5: Experimental Protocols (Self-Validating)
Protocol: General Synthesis of 3,4-Dimethoxyphenyl Amides
Validation Principle: This protocol uses EDC/HOBt coupling to minimize racemization and side reactions, ensuring high purity for biological testing.
Reagents:
-
3,4-Dimethoxybenzoic acid (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Workflow:
-
Activation: Dissolve 3,4-dimethoxybenzoic acid in anhydrous DMF under
atmosphere. Add EDC HCl and HOBt. Stir at C for 30 minutes to form the active ester. -
Coupling: Add the Primary Amine and DIPEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quenching: Dilute reaction with EtOAc. Wash sequentially with:
-
1M HCl (removes unreacted amine/DIPEA)
-
Sat.
(removes unreacted acid) -
Brine (drying)
-
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient). -
Validation: Confirm structure via
-NMR (Look for amide NH doublet/singlet at 6.0–8.5 ppm and two methoxy singlets at 3.8–3.9 ppm).
Protocol: Ellman’s Assay for AChE Inhibition
Validation Principle: Uses a colorimetric readout (DTNB) to quantify thiocholine production. Includes a blank (no enzyme) and positive control (Donepezil) for accuracy.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., Electrophorus electricus)[1]
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0)
Procedure:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%).
-
Incubation: In a 96-well plate, mix:
-
150 µL Phosphate buffer
-
20 µL Test compound solution
-
20 µL AChE solution (0.2 U/mL)
-
Incubate at
C for 10 minutes.
-
-
Reaction: Add 10 µL DTNB (10 mM) and 10 µL ATCI (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
Where is the change in absorbance per minute.
Part 6: References
-
Anticancer Activity of Natural and Synthetic Capsaicin Analogs. National Institutes of Health (NIH). Available at: [Link]
-
TRPV1: A Potential Drug Target for Treating Various Diseases. National Institutes of Health (NIH). Available at: [Link]
-
Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety. National Institutes of Health (NIH). Available at: [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Institutes of Health (NIH). Available at: [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 4. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor | MDPI [mdpi.com]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Heavy Halogen Effect: A Technical Guide to Bromine in Pharmacophore Architecture
Executive Summary
In the hierarchy of medicinal chemistry, bromine is often relegated to the status of a mere lipophilic bulk provider or a metabolic blocker. This view is obsolete. Modern structure-activity relationship (SAR) studies reveal that bromine acts as a highly specific "molecular hook" through Halogen Bonding (XB) . Unlike fluorine, which is driven by electronegativity, bromine’s bioactivity is governed by polarizability and the
This guide dissects the role of bromine in drug design, moving beyond simple steric arguments to the quantum mechanical interactions that drive potency. It provides actionable protocols for modeling these interactions and synthesizing the necessary scaffolds.
Physicochemical Foundation: The Sigma-Hole Theory
To understand bromine's role, one must abandon the classical view of halogens as uniformly negative electron clouds.
Anisotropy of Electron Density
When bromine forms a covalent bond (C-Br), the electron density is not distributed spherically.
-
The Belt: An equatorial ring of negative electrostatic potential orthogonal to the bond axis.[1]
-
The
-Hole: A region of positive electrostatic potential located at the distal tip of the atom, directly opposite the C-Br bond ( ).[2]
This anisotropy allows bromine to act as a Lewis Acid (electron acceptor) at the tip, interacting with backbone carbonyls or histidine nitrogens in target proteins. This is the Halogen Bond (XB) .[3]
Comparative Metrics: Cl vs. Br vs. I
Bromine occupies the "Goldilocks" zone for drug design. Iodine forms stronger halogen bonds but is often metabolically unstable and too lipophilic. Chlorine’s
Table 1: Halogen Bond Energetics and Geometry
| Halogen | XB Interaction Energy (vs. C=O) | vdW Radius ( | C-X Bond Length ( | |
| Chlorine (Cl) | Weak | 5.4 – 7.5 kJ/mol | 1.75 | 1.73 |
| Bromine (Br) | Moderate/Strong | 9.0 – 12.1 kJ/mol | 1.85 | 1.85 |
| Iodine (I) | Strong | 14.2 – 17.6 kJ/mol | 1.98 | 2.05 |
Data synthesized from quantum mechanical calculations (MP2/TZVPP level) [1, 2].
Mechanistic Bioactivity & Visualization
The directionality of the C-Br···Nucleophile interaction is its defining feature. Unlike hydrogen bonds, which tolerate angular deviation, halogen bonds are strictly linear.
Visualization of the Interaction Geometry
The following diagram illustrates the strict geometric requirements for a functional halogen bond in a protein binding pocket.
Figure 1: The linear geometry (
Computational Protocol: Modeling the "Invisible" Hole
The Problem: Standard molecular dynamics force fields (AMBER, CHARMM, OPLS) treat atoms as point masses with a single, centered partial charge. They model halogens as entirely negative spheres. This results in false negatives during virtual screening , as the force field predicts repulsion between the bromine and the target carbonyl.
The Solution: The "Positive Extra-Point" (PEP) Method.
Protocol: Implementing Explicit Sigma-Holes in Docking
Objective: Accurately predict bromine binding affinity in a protein target.
-
Structure Preparation:
-
Generate the 3D conformer of the brominated ligand.
-
Perform geometry optimization using DFT (B3LYP/6-31G* level) to determine the true electrostatic potential (ESP) surface.
-
-
Force Field Modification (The Critical Step):
-
Do not assign a single charge to the Br atom.
-
Introduce a massless dummy atom (virtual site) at distance
(approx 1.0–1.6 ) from the Br nucleus along the C-Br vector. -
Assign a positive partial charge (
) to this dummy atom (representing the -hole). -
Assign a compensating negative charge to the Br nucleus to maintain net neutrality.
-
-
Docking Grid Generation:
-
Use a docking engine capable of handling explicit lone pairs/dummy atoms (e.g., Glide XP or AutoDock Vina with specialized parameter sets).
-
-
Scoring:
-
Prioritize poses where the C-Br···O angle is
. -
Discard poses where the Br "belt" faces the nucleophile.
-
Synthetic Protocol: Regioselective Late-Stage Bromination
Introducing bromine late in the synthesis allows for rapid SAR exploration ("Bromine Scanning"). The following protocol utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent to achieve high regioselectivity for aromatic systems, a common scaffold in kinase inhibitors.
Protocol: Para-Selective Aromatic Bromination
Scope: Applicable to activated electron-rich aromatics (phenols, anilines, anisoles).
Mechanism: Electrophilic Aromatic Substitution (
Materials:
-
Substrate (e.g., substituted anisole)
-
N-Bromosuccinimide (NBS) (Recrystallized)
-
Acetonitrile (MeCN) (HPLC Grade)
-
Quench: Sodium Thiosulfate (
)
Step-by-Step Workflow:
-
Preparation: Dissolve the aromatic substrate (1.0 equiv) in MeCN (0.5 M concentration). Cool the solution to
C using an ice/salt bath to suppress polysubstitution. -
Addition: Add NBS (1.0 – 1.05 equiv) portion-wise over 15 minutes. Note: Adding all at once can cause an exotherm that ruins regioselectivity.
-
Reaction: Stir at
C for 30–60 minutes. Monitor via TLC or LC-MS. The reaction is typically fast due to the polar nature of MeCN stabilizing the transition state. -
Quench: Pour the mixture into a 10% aqueous
solution to destroy unreacted bromine species (indicated by color change from orange to clear). -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine. Dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize or perform flash chromatography (Silica gel).
Validation:
-
Regioselectivity: >95% para due to the steric bulk of NBS and low temperature [3].
Case Study: Bedaquiline (Sirturo)
Target: Mycobacterium tuberculosis ATP Synthase (c-ring).[6][7] Role of Bromine: Specificity and Binding Affinity.
Bedaquiline represents a triumph of halogen bonding. The drug binds to the c-subunit of the ATP synthase, jamming the rotor and starving the bacteria of energy.
-
Structural Insight: The molecule contains a bromine atom on the quinoline ring.
-
Mechanism: Crystallographic data and mutation studies suggest the bromine atom occupies a specific hydrophobic pocket but, more importantly, engages in specific electrostatic interactions that anchor the drug. Replacing Br with H or F results in a significant loss of potency, confirming that the size and polarizability (the
-hole) are critical for the drug's nanomolar affinity [4, 5].
Diagram: Drug Discovery Workflow with Bromine
The following workflow illustrates how to systematically integrate bromine into a lead optimization campaign.
Figure 2: Integrated workflow for validating halogen bonding contributions during lead optimization.
ADME Implications: The Double-Edged Sword
While the
-
Lipophilicity (LogP): Bromine is highly lipophilic (
).-
Pro: Increases membrane permeability (passive diffusion).
-
Con: Increases plasma protein binding (lower free fraction) and risk of hERG channel inhibition (cardiotoxicity).
-
-
Metabolic Stability:
-
The C-Br bond is weaker than C-F but generally stable to hydrolysis.
-
Para-bromination effectively blocks CYP450-mediated hydroxylation at that site, extending half-life (
).
-
Guidance: Use bromine strategically to fill hydrophobic pockets and engage specific backbone carbonyls, but monitor LogP closely. If LogP exceeds 5, consider adding solubilizing groups elsewhere to compensate.
References
-
Wilcken, R., et al. (2013).[8][9] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Politzer, P., et al. (2013). "The Sigma-Hole: A Review of its Description and Properties." Journal of Molecular Modeling. Link
-
Ghorbani-Vaghei, R., & Jalili, H. (2005).[5] "Mild and Regioselective Bromination of Aromatic Compounds." Synthesis. Link
-
Koul, A., et al. (2007). "Diarylquinolines target ATP synthase to kill Mycobacterium tuberculosis."[7] Nature Chemical Biology. Link
-
Ford, M. C., & Ho, P. S. (2016). "Computational Tools To Model Halogen Bonds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tballiance.org [tballiance.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
In Silico ADME Profiling & Reactivity Assessment: A Case Study of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Executive Summary
In early-stage drug discovery, the attrition rate of small molecules is heavily influenced by poor pharmacokinetic (PK) profiles and unforeseen toxicity. This guide details the in silico characterization of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide , a synthetic small molecule possessing both a privileged scaffold (dimethoxyaniline) and a reactive warhead (α-bromoamide).
By integrating physicochemical descriptors with predictive ADME (Absorption, Distribution, Metabolism, Excretion) modeling, we establish a risk/benefit profile for this compound. The analysis highlights its high membrane permeability and blood-brain barrier (BBB) potential, balanced against significant metabolic liabilities (CYP-mediated O-demethylation) and electrophilic reactivity.
Structural Analysis & Chemical Space
Before initiating algorithms, a structural deconstruction is required to identify pharmacophores and "structural alerts" (toxicophores).
Chemical Identity[1]
-
IUPAC Name: this compound
-
Molecular Formula:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
SMILES String: CCC(Br)C(=O)Nc1ccc(OC)c(OC)c1
Functional Group Assessment
- -Bromoamide Motif: The carbon adjacent to the carbonyl bears a bromine atom.[3] This creates an electrophilic center susceptible to nucleophilic attack (e.g., by cysteine thiols in proteins or glutathione), classifying it as a potential covalent modifier or alkylating agent.
-
3,4-Dimethoxyphenyl Ring: A lipophilic moiety that improves membrane crossing but serves as a prime substrate for Phase I metabolic enzymes (O-demethylation).
Physicochemical Profiling (The "Rule of 5" Check)
We utilize the Lipinski Rule of Five (Ro5) and Veber’s Rules to estimate oral bioavailability. The following data is derived from consensus algorithms (e.g., SwissADME, RDKit).
Table 1: Physicochemical Descriptors
| Property | Value (Predicted) | Threshold (Ro5/Veber) | Interpretation |
| Molecular Weight (MW) | 302.16 g/mol | < 500 | Pass: Optimal size for diffusion. |
| LogP (Lipophilicity) | 2.6 – 2.9 | < 5 | Pass: Highly lipophilic; good permeability. |
| H-Bond Donors (HBD) | 1 (Amide NH) | < 5 | Pass: Low desolvation penalty. |
| H-Bond Acceptors (HBA) | 3 (2 Ethers, 1 Carbonyl) | < 10 | Pass: Favorable for absorption. |
| TPSA (Polar Surface Area) | ~48 Ų | < 140 Ų | Pass: High probability of BBB penetration. |
| Rotatable Bonds | 5 | < 10 | Pass: Sufficient structural rigidity. |
Scientist's Insight: The compound exhibits "drug-like" physicochemical properties.[4][5] The TPSA of ~48 Ų is well below the 90 Ų threshold often cited for CNS penetration, suggesting this molecule will readily cross the Blood-Brain Barrier.
Pharmacokinetics (ADME) Simulation
The following workflow details the predictive modeling of the compound's journey through the body.
Absorption & Distribution (The BOILED-Egg Model)
Using the WLOGP vs. TPSA correlation, we map the compound's disposition.[6]
-
GI Absorption: Predicted High .[7] The lipophilicity (LogP ~2.7) allows passive diffusion through enterocytes.
-
BBB Permeability: Predicted Yes . The molecule falls within the "Yolk" of the BOILED-Egg plot, indicating CNS activity.[5]
-
P-gp Substrate: Predicted No . It is unlikely to be actively effluxed by P-glycoprotein, reinforcing its high CNS exposure potential.
Metabolism (The CYP450 Liability)
The 3,4-dimethoxy motif is a classic "soft spot" for metabolism.
-
CYP2D6 & CYP2C9: The methoxy groups are predicted sites for O-demethylation . This reaction converts the lipophilic parent into more polar phenolic metabolites (catechols), which are rapidly cleared via Phase II conjugation (glucuronidation/sulfation).
-
Enzyme Inhibition:
Toxicity & Reactivity (The Critical Differentiator)
Unlike standard reversible drugs, the 2-bromo substituent introduces a mechanism-based toxicity risk. This is an alkylating warhead.
-
Mechanism: Nucleophilic Substitution (
). -
Target: Intracellular Glutathione (GSH) and protein cysteines.
-
Prediction: The compound is flagged as a PAINS (Pan-Assay Interference Compound) candidate in some filters due to reactivity, potentially leading to false positives in biochemical assays or hepatotoxicity in vivo due to GSH depletion.
Visualization of ADME & Reactivity Pathways
The following diagrams illustrate the prediction workflow and the specific metabolic/reactive fate of the molecule.
Diagram 1: In Silico Prediction Workflow
Caption: Step-by-step in silico workflow for profiling this compound.
Diagram 2: Metabolic & Reactive Fate
Caption: Divergent pathways: Enzymatic clearance (left) vs. Electrophilic reactivity/toxicity (right).
Experimental Validation Protocols
To validate these in silico predictions, the following wet-lab assays are recommended.
Protocol: Glutathione (GSH) Trapping Assay
Objective: Confirm the reactivity of the
-
Incubation: Incubate the test compound (10 µM) with reduced GSH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Quench with acetonitrile and analyze via LC-MS/MS.
-
Readout: Look for the mass shift corresponding to the loss of Br (-79/81 Da) and addition of GSH (+307 Da). A rapid disappearance of parent compound (
min) indicates high alkylating potential.
Protocol: Microsomal Stability
Objective: Assess the metabolic stability of the dimethoxyphenyl group.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Control: Verapamil (high clearance) and Warfarin (low clearance).
-
Readout: Monitor intrinsic clearance (
). If high, it confirms the prediction of rapid O-demethylation.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[9] [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[10] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. SwissADME [swissadme.ch]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Comprehensive Technical Guide: Substituted N-Phenylbutanamides
The following technical guide provides an in-depth review of substituted N-phenylbutanamides, focusing on their synthesis, pharmacological versatility, and structure-activity relationships (SAR).
Executive Summary
Substituted N-phenylbutanamides (also known as butyranilides) represent a privileged scaffold in medicinal chemistry, serving as a versatile template for designing bioactive molecules ranging from Histone Deacetylase (HDAC) inhibitors to non-steroidal anti-inflammatory agents (NSAIDs) . Unlike simple aliphatic amides, the N-phenylbutanamide core combines a lipophilic butyl chain with an aromatic ring, facilitating interactions with hydrophobic pockets in enzymes such as cyclooxygenase (COX) and HDAC isoforms.
This guide dissects the chemical utility of this scaffold, providing validated synthetic protocols, detailed mechanistic insights into its biological activity, and a roadmap for structural optimization.
Chemical Foundation & Structural Identity
The core structure consists of a four-carbon butyryl chain attached to an aniline-derived phenyl ring via an amide linkage.
-
IUPAC Name: N-phenylbutanamide
-
Common Name: Butyranilide
-
Molecular Formula:
-
Key Physicochemical Feature: The amide bond acts as a hydrogen bond donor/acceptor pair, while the phenyl and butyl groups provide the necessary lipophilicity (LogP ~2.2) to penetrate cell membranes and blood-brain barriers, making it an ideal CNS-active scaffold.
Key Bioactive Derivatives
| Derivative Class | Representative Compound | Target/Mechanism | Application |
| 2-Oxo-derivatives | GP 650 (2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide) | COX / LOX Inhibition | Analgesic, Anti-inflammatory [1] |
| Hydroxamic Acids | Vorinostat Analogs (Phenylbutyrate derivatives) | HDAC Zinc Binding | Anticancer (T-cell lymphoma) [2] |
| N-Acyl Amides | N-phenyl-alkylamides | TRPV1 Modulation | Neuropathic Pain [3] |
Synthetic Methodologies
Two primary protocols are recommended based on substrate sensitivity and scale.
Protocol A: Schotten-Baumann Acylation (Standard)
This method is preferred for robust substrates due to its high yield and operational simplicity.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Butyryl Chloride (1.1 eq)[1]
-
10% NaOH (aq) or Pyridine (2.0 eq)[1]
-
Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve the substituted aniline in DCM at 0°C under an inert atmosphere (
). -
Acylation: Add butyryl chloride dropwise over 20 minutes. Simultaneously add the base (NaOH or Pyridine) to scavenge the generated HCl.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by sat.
and brine.[1] -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Protocol B: EDC/HOBt Coupling (Sensitive Substrates)
Use this for derivatives containing acid-sensitive groups (e.g., tert-butyl esters).
Reagents:
-
Butyric Acid (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
EDC
HCl (1.2 eq), HOBt (1.2 eq) -
DIPEA (3.0 eq), DMF (Solvent)
Workflow:
-
Activate butyric acid with EDC/HOBt in DMF for 30 mins at RT.
-
Add the aniline and DIPEA.[1] Stir for 12–18 hours.
-
Dilute with EtOAc, wash with
solution (to remove DMF), then standard work-up.
Visualization: Synthetic Pathway
Figure 1: Mechanistic flow of the Schotten-Baumann synthesis for N-phenylbutanamides.
Pharmacological Mechanisms
The N-phenylbutanamide scaffold operates via two distinct mechanisms depending on its substitution pattern.
Histone Deacetylase (HDAC) Inhibition
In this context, the N-phenylbutanamide moiety often serves as the "Cap" group that sits at the entrance of the HDAC active site, or as the "Linker" connecting the cap to a Zinc-Binding Group (ZBG).
-
Mechanism: The hydrophobic phenyl ring interacts with the rim of the catalytic tunnel.
-
Critical Modification: To achieve high potency, the butyryl chain is often extended or modified to terminate in a hydroxamic acid (ZBG), converting the amide into a "linker" region [4].
Anti-Inflammatory & Analgesic Activity
Compounds like GP 650 utilize the scaffold to inhibit Cyclooxygenase (COX) enzymes.
-
Mechanism: The amide carbonyl forms hydrogen bonds with Arg120 in the COX active site, while the phenyl ring engages in hydrophobic stacking.
-
Effect: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to reduced inflammation and pain signaling [1].
Visualization: Signaling Pathways
Figure 2: Dual pharmacological pathways: Epigenetic modulation (left) and Anti-inflammatory action (right).
Structure-Activity Relationships (SAR)
Optimization of the N-phenylbutanamide scaffold requires precise modifications at three zones.
Zone 1: The Phenyl Ring (Electronic Tuning)
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para position increase metabolic stability and often enhance binding affinity in hydrophobic pockets (e.g., in HDAC inhibitors). -
Electron-Donating Groups (EDGs): Groups like
or can improve solubility but may be prone to rapid metabolic oxidation.
Zone 2: The Amide Linker (Conformational Control)
-
N-Methylation: Adding a methyl group to the amide nitrogen (N-methyl-N-phenylbutanamide) removes the hydrogen bond donor capability. This typically reduces potency against targets requiring H-bonding (like COX) but improves membrane permeability (CNS penetration).
Zone 3: The Butyl Chain (Steric Fit)
-
Alpha-Substitution: Introducing a ketone (3-oxo) or hydroxyl group (2-hydroxy) significantly alters activity.
-
Example:2-hydroxy-N-phenylbutanamide derivatives often show enhanced antimicrobial properties.
-
Example:Phenylbutyrate (acid) is a chemical chaperone; the amide analog requires hydrolysis or specific receptor fitting to act similarly.
-
Visualization: SAR Map
Figure 3: Structure-Activity Relationship (SAR) optimization zones for the N-phenylbutanamide scaffold.
References
-
Fukawa, K., et al. (1982). "Studies on an anti-inflammatory agent.[2][3][4] III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650)."[3] Arzneimittelforschung.
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.
-
Di Marzo, V., et al. (2002). "Endovanilloids: Endogenous ligands for the TRPV1 channel." European Journal of Pharmacology.
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.
-
BenchChem Technical Support. (2025). "Synthesis of Butanamide, N-phenyl- Protocol."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Covalent Fragment Screening with 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Introduction & Core Directive
2-bromo-N-(3,4-dimethoxyphenyl)butanamide (CAS: 1119450-40-6) is a specialized electrophilic fragment probe designed for chemoproteomic applications.[1][2][3] Unlike high-affinity inhibitors that target a single protein, this molecule serves as a "Ligand Scout" or Covalent Fragment .[1][2][3] It combines a privileged pharmacophore (the 3,4-dimethoxyphenyl motif, common in kinase and tubulin binders) with a mild electrophilic warhead (alpha-bromoamide).[1][2][3]
This guide details the use of this probe in Activity-Based Protein Profiling (ABPP) and Covalent Fragment Screening .[1][2][3] By deploying this molecule, researchers can map "ligandable" cysteine residues across the proteome, identifying novel allosteric sites or cryptic pockets that can be targeted for drug discovery.[1][2][3]
Key Technical Specifications
| Parameter | Detail |
| Molecular Formula | C₁₂H₁₆BrNO₃ |
| Molecular Weight | 302.16 g/mol |
| Warhead | |
| Scaffold | 3,4-Dimethoxyphenyl (Hydrophobic/H-bond acceptor) |
| Reaction Mechanism | S_N2 Nucleophilic Substitution |
| Mass Shift (ΔM) | +221.105 Da (Monoisotopic modification on Cysteine) |
Mechanism of Action
The probe functions via an S_N2 alkylation mechanism.[1][2][3] The nucleophilic thiol (-SH) of a cysteine residue attacks the alpha-carbon of the butanamide, displacing the bromide ion.[1][2][3] This results in a stable thioether bond, permanently tagging the protein.[1][2][3]
Reaction Logic[1][2][3]
-
Recognition: The 3,4-dimethoxyphenyl group guides the fragment into hydrophobic pockets or sites with specific electronic complementarity.[1][2][3]
-
Conjugation: If a reactive cysteine is spatially accessible, it attacks the electrophilic carbon.[1][2][3]
-
Validation: The covalent bond allows for stringent washing and downstream analysis via SDS-PAGE (competition) or LC-MS/MS (direct detection).[1][2][3]
Figure 1: Mechanism of cysteine alkylation by alpha-bromoamide probes.
Experimental Protocols
Protocol A: Competitive Gel-Based ABPP
Objective: Determine if the fragment binds to specific targets by competing with a broad-spectrum reporter probe (e.g., Iodoacetamide-Rhodamine or IA-Alkyne).[1][2][3]
Materials:
-
Probe: this compound (Stock: 50 mM in DMSO).
-
Competitor/Reporter: Iodoacetamide-Alkyne (IA-Alkyne) or IA-Rhodamine.[1][2][3]
-
Click Chemistry Reagents (if using IA-Alkyne): CuSO4, TCEP, TBTA, Azide-Fluorophore.[1][2][3]
Workflow:
-
Preparation: Aliquot cell lysate (50 µL) into reaction tubes.
-
Fragment Incubation: Add the probe at varying concentrations (e.g., 10, 50, 100 µM).[1][2][3] Include a DMSO-only control.
-
Reporter Labeling: Add the broad-spectrum reporter (IA-Alkyne) at a fixed concentration (e.g., 1 µM) to all samples.[1][2][3] Incubate for 30 minutes at RT.
-
Click Reaction (if needed): If using IA-Alkyne, perform CuAAC click chemistry with a fluorescent azide (e.g., Rhodamine-Azide) to visualize.
-
Analysis: Quench with SDS-Loading Buffer, boil, and resolve on SDS-PAGE.
Protocol B: Direct LC-MS/MS Fragment Screening
Objective: Identify the exact cysteine residue modified by the probe and calculate site occupancy.[1][2][3]
Materials:
Workflow:
-
Incubation: Incubate lysate (1 mg) with the probe (100 µM) for 2 hours at RT.
-
Reduction & Alkylation (Capping):
-
Precipitation & Digestion:
-
LC-MS/MS Acquisition: Analyze peptides using a standard DDA (Data Dependent Acquisition) method.
-
Bioinformatics Analysis (MaxQuant/Proteome Discoverer):
Data Interpretation:
-
Target ID: Peptides carrying the +221.105 Da shift are direct targets.[1][2][3]
-
Selectivity: Compare the number of modified peptides vs. total cysteines. A specific fragment should modify a limited subset of the proteome, not every surface cysteine.[1][2][3]
Visualization of Workflow
Figure 2: Dual workflow for validating probe targets via Gel-based competition or Direct Mass Spectrometry.
References
-
Backus, K. M., et al. (2016).[1][2][3] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1][2][3] Link[1][2][3]
-
Weerapana, E., et al. (2010).[1][2][3] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][2][3] Nature, 468(7325), 790–795.[1][2][3] Link[1][2][3]
-
Resnick, E., et al. (2019).[1][2][3] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869.[1][2][3] Link[1][2][3]
-
PubChem Compound Summary. "this compound" (CID 58589778).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link
Sources
- 1. N/A,1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N/A,1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 有机砌块 [huatengsci.com]
2-bromo-N-(3,4-dimethoxyphenyl)butanamide in drug discovery as a scaffold molecule
Executive Summary
2-bromo-N-(3,4-dimethoxyphenyl)butanamide (referred to herein as 2-Br-DMPB ) is a privileged scaffold molecule in medicinal chemistry, serving two distinct high-value functions:
-
Synthetic Precursor: It acts as the immediate precursor for 3,3-disubstituted oxindoles (specifically 3-ethyl-5,6-dimethoxyindolin-2-one derivatives) via intramolecular cyclization. This core structure is ubiquitous in receptor tyrosine kinase (RTK) inhibitors.
-
Covalent Fragment: Possessing an
-bromoamide warhead, it functions as a cysteine-targeting electrophile for chemoproteomic fragment screening (ligandability assessment).
This guide provides validated protocols for synthesizing the scaffold, cyclizing it into bioactive oxindole cores, and profiling its reactivity against biological nucleophiles.
Chemical Profile & Safety
| Property | Specification |
| CAS Number | 1119450-40-6 |
| Molecular Formula | |
| Molecular Weight | 302.17 g/mol |
| Physical State | Off-white to pale yellow solid |
| Reactivity Class | Alkylating Agent ( |
| Solubility | DMSO (>50 mM), DCM, MeOH; Low in water |
Safety Warning:
Protocol A: Scaffold Synthesis (The "Make" Phase)
This protocol describes the synthesis of 2-Br-DMPB from commercially available 3,4-dimethoxyaniline.
Mechanism
Nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl of 2-bromobutyryl bromide.
Materials
-
3,4-Dimethoxyaniline (1.0 eq)
-
2-Bromobutyryl bromide (1.1 eq)
-
Triethylamine (Et
N) (1.2 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 3,4-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Et
N (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. -
Acylation: Dropwise add 2-bromobutyryl bromide (11 mmol) diluted in 5 mL DCM over 15 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup:
-
Quench with saturated NaHCO
(aq). -
Extract organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 3:1) if high purity is required for biological assays.
Validation Criteria:
-
LC-MS: [M+H]+ = 302.0/304.0 (1:1 isotopic ratio for Br).
-
1H NMR (CDCl3):
8.1 (s, 1H, NH), 7.3 (d, 1H, Ar-H), 4.4 (t, 1H, CH-Br), 3.8 (s, 6H, OMe).
Protocol B: Intramolecular Cyclization to Oxindoles
This is the primary application of 2-Br-DMPB in kinase inhibitor synthesis. The electron-rich dimethoxy ring facilitates a Friedel-Crafts alkylation to close the ring.
Target Molecule
3-ethyl-5,6-dimethoxyindolin-2-one (A core scaffold for Sunitinib analogs).
Workflow Diagram
Figure 1: Synthetic pathway converting the aniline precursor to the bioactive oxindole core via the 2-Br-DMPB scaffold.[1][2]
Step-by-Step Methodology (Stollé Synthesis Variant)
-
Mixture: In a heavy-walled pressure vial, mix 2-Br-DMPB (1.0 eq) with anhydrous Aluminum Chloride (AlCl
, 2.5 eq). -
Fusion (Solvent-Free): Heat the solid mixture to 140°C. The solids will melt into a viscous dark mass.
-
Alternative (Solution): Reflux in 1,2-dichlorobenzene (180°C) if neat fusion causes charring.
-
-
Duration: Maintain temperature for 1–2 hours. Monitor via TLC (disappearance of the amide).
-
Quench: Cool to RT and carefully add ice-water/HCl mixture to break the Aluminum complex.
-
Extraction: Extract with Ethyl Acetate (x3). The product (oxindole) is often less soluble and may precipitate; if so, filter the solid.
-
Validation:
-
Shift in NMR: The CH-Br signal (approx 4.4 ppm) disappears, replaced by a CH signal at approx 3.5 ppm coupled to the ethyl group.
-
Regiochemistry: The 5,6-dimethoxy substitution pattern is confirmed by two singlet aromatic protons in the 1H NMR.
-
Protocol C: Covalent Warhead Profiling (Chemoproteomics)
2-Br-DMPB acts as a "covalent fragment" probe.[3] The
Purpose
To determine the intrinsic reactivity (
Experimental Workflow
Figure 2: Workflow for determining the reactivity profile of the electrophilic scaffold against Glutathione (GSH).
Methodology
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Reaction: Mix 2-Br-DMPB (50 µM final) with L-Glutathione (reduced, 500 µM final) in PBS containing 10% DMSO (to ensure solubility).
-
Control: Compound in buffer without GSH (hydrolysis check).
-
-
Incubation: Incubate at 37°C.
-
Sampling: At
minutes, remove aliquots and quench with 1% Formic Acid. -
Analysis: Inject onto RP-HPLC coupled to a Mass Spectrometer (ESI+).
-
Data Interpretation:
-
Parent Mass: 302/304 Da.
-
Adduct Mass: 302 - 79 (Br) + 307 (GSH) = 530 Da (approx).
-
Calculation: Plot
vs time to determine the pseudo-first-order rate constant ( ).
-
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link] (Note: Link directs to general analog search if specific CAS page is dynamic; verified CAS 1119450-40-6).
- Hennessy, E. J., & Buchwald, S. L. (2003).A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. (Context: Pd/Cu catalyzed cyclization of alpha-haloanilides). Journal of the American Chemical Society, 125(40), 12084-12085.
- Stollé, R. (1914).Über N-substituierte Oxindole. (The foundational method for AlCl3 mediated cyclization). Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. (Protocol for cysteine reactivity profiling). Nature, 534, 570–574. Available at: [Link]
Sources
Application Note: Structural Characterization of 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide via Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the comprehensive structural characterization of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide, a key intermediate in various synthetic pathways. We present optimized protocols for Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. This guide emphasizes not only the procedural steps but also the rationale behind experimental choices and the principles of data interpretation, ensuring a thorough and validated structural elucidation.
Introduction
This compound is a substituted amide with potential applications in medicinal chemistry and materials science. Its molecular structure combines a brominated aliphatic chain with a dimethoxy-substituted aromatic ring, features that necessitate a multi-technique approach for unambiguous characterization. Accurate determination of its molecular weight, connectivity, and electronic environment is critical for quality control, reaction monitoring, and predicting its chemical behavior.
This application note serves as a practical guide, detailing the use of Mass Spectrometry (MS) for molecular weight confirmation and NMR spectroscopy for elucidating the precise atomic arrangement.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For polar molecules like amides, Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for molecular weight confirmation.[1][2][3]
A key structural feature of the target molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity, separated by 2 m/z units, are observed for any bromine-containing ion.[5][6] The presence of this M and M+2 pattern is a definitive indicator of a monobrominated compound.[4][5]
Predicted Mass and Isotopic Pattern
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₃ |
| Monoisotopic Mass | 301.0313 g/mol |
| Average Mass | 302.16 g/mol [7] |
| Expected [M+H]⁺ (for ⁷⁹Br) | 302.0386 m/z |
| Expected [M+H]⁺ (for ⁸¹Br) | 304.0366 m/z |
| Expected Peak Ratio | ~1:1 |
Protocol: ESI-MS Analysis
This protocol outlines the steps for preparing and analyzing the sample using a standard ESI-MS system.[8][9]
Materials:
-
This compound sample
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (optional, to aid protonation)
-
2 mL Mass Spec vials with screw caps
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a 1:1 mixture of methanol and water. This results in a final concentration of approximately 10 µg/mL. Rationale: Overly concentrated samples can lead to signal suppression, poor resolution, and contamination of the instrument.[8]
-
Acidification (Optional): If the protonated molecule is not readily observed, add 0.1% formic acid to the working solution to enhance protonation.[1]
-
Sample Submission: Transfer the final solution to a 2 mL mass spec vial. Ensure there is no precipitate; if necessary, filter the solution.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3-4 kV
-
Solvent: Typically a gradient of water and acetonitrile/methanol with 0.1% formic acid.
-
Data Interpretation
The primary goal is to locate a pair of peaks corresponding to [M+H]⁺. For this compound, this will be a pair of peaks at approximately m/z 302 and 304. The key confirmatory points are:
-
The m/z values match the calculated masses for [C₁₂H₁₇⁷⁹BrNO₃]⁺ and [C₁₂H₁₇⁸¹BrNO₃]⁺.
-
The relative intensity of these two peaks is approximately 1:1.[5]
-
Further fragmentation analysis (MS/MS) could be performed to observe characteristic losses, such as the loss of the bromo-butyryl group, to further confirm the structure.[10]
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For a complete structural analysis, both ¹H and ¹³C NMR spectra are essential.[11]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H acquisition are typically sufficient.
Expected ¹H NMR Signals:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (ethyl) | ~1.0-1.2 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent CH₂ group. |
| -CH₂- (ethyl) | ~1.9-2.2 | Multiplet (m) | 2H | Methylene group coupled to both a CH₃ and a CH group. |
| -OCH₃ | ~3.8-3.9 | Singlet (s) | 6H | Two magnetically equivalent methoxy groups on the aromatic ring. |
| -CH(Br)- | ~4.3-4.5 | Triplet (t) | 1H | Methine proton deshielded by the adjacent bromine atom and carbonyl group, coupled to the CH₂ group. |
| Ar-H | ~6.8-7.2 | Multiplets (m) | 3H | Protons on the aromatic ring, exhibiting complex splitting due to their relative positions.[13] |
| -NH- | ~7.5-8.5 | Singlet (s, broad) | 1H | Amide proton, often broad due to quadrupole effects and exchange. Its position can be solvent-dependent. |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.[14] Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.
Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Signals:
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ethyl) | ~10-15 | Aliphatic methyl carbon. |
| -CH₂- (ethyl) | ~25-35 | Aliphatic methylene carbon. |
| -CH(Br)- | ~45-55 | Methine carbon directly attached to bromine, significantly shifted downfield. |
| -OCH₃ | ~55-56 | Two equivalent methoxy carbons. |
| Aromatic C-H | ~110-125 | Aromatic carbons bonded to hydrogen.[13][15] |
| Aromatic C (quaternary) | ~130-150 | Quaternary aromatic carbons (attached to amide and methoxy groups).[13][15] |
| C=O (amide) | ~165-175 | Carbonyl carbon of the amide group.[15] |
Structural Confirmation Diagram
Caption: Molecular structure of this compound with predicted NMR assignments.
Conclusion
The combination of ESI-MS and high-resolution NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity and chemical environments within the molecule. The protocols and interpretive guidelines presented here constitute a comprehensive approach for validating the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts. [Link]
-
Save My Exams. (2025, July 4). The M+1 & M+2 Peaks. Retrieved from Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from University of Wisconsin-Platteville. [Link]
-
Hameed, A., et al. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Kéki, S. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 517-530. [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Retrieved from Chemguide. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from The Royal Society of Chemistry. [Link]
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Van der Burg, M. J., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(2), 110-129. [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from Physics LibreTexts. [Link]
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Stanford University. (n.d.). ESI-MS. Retrieved from Stanford University Mass Spectrometry. [Link]
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da Silva, G. C., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23143-23152. [Link]
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derivatization of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide for SAR studies
Application Note: Strategic Derivatization of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide for SAR Profiling
Abstract & Strategic Overview
This guide details the synthetic utility of This compound (CAS 1119450-40-6) as a pivotal intermediate in medicinal chemistry.[1] Structurally, this scaffold combines an electron-rich 3,4-dimethoxyaniline pharmacophore (common in TRP channel modulators and kinase inhibitors) with a reactive
For Structure-Activity Relationship (SAR) studies, this molecule serves two distinct strategic functions:
-
Divergent Library Generation: It acts as an electrophilic "hub" for Nucleophilic Substitution (
), allowing rapid installation of solubilizing amines or lipophilic tails. -
Covalent Warhead Probing: The intrinsic reactivity of the
-bromo amide allows it to function as a covalent cysteine-targeting probe, useful for mapping druggable cysteines in proteomic assays.[1]
This document provides validated protocols for amination, heterocyclization, and reactivity profiling to support high-confidence drug discovery workflows.[1]
Chemical Analysis & Reactivity Profile
Before initiating derivatization, researchers must understand the electrophilic nature of the substrate.
| Feature | Chemical Property | SAR Implication |
| Leaving Group | Secondary Bromide ( | Moderate reactivity.[1] Less reactive than |
| Pharmacophore | 3,4-Dimethoxyphenyl | H-bond acceptor motif.[1] Mimics the "headgroup" of TRPV1 antagonists and certain tyrosine kinase inhibitors (e.g., Gefitinib analogs). |
| Linker | Amide Bond | Stable under standard physiological conditions; susceptible to hydrolysis only under extreme pH or enzymatic catalysis.[1] |
Protocol A: High-Throughput Amination (Library Generation)
Objective: To displace the bromine atom with a diverse set of secondary amines, generating a library of
Mechanism:
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophiles: Diverse secondary amines (e.g., Morpholine, N-methylpiperazine, Pyrrolidine).[1]
-
Base:
(anhydrous) or DIPEA (Hünig's base).[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
-
Catalyst: KI (Potassium Iodide) – Optional, Finkelstein accelerator.
Step-by-Step Procedure
-
Preparation: Dissolve this compound (0.5 mmol, 151 mg) in anhydrous MeCN (5 mL) in a 20 mL scintillation vial or microwave tube.
-
Activation (Optional): Add KI (0.1 equiv, 8 mg) and stir for 10 minutes. Note: This converts the bromide to a more reactive iodide in situ.
-
Nucleophile Addition: Add the secondary amine (1.2 equiv).
-
Critical: If using a volatile amine, use 2.0 equiv and seal the vessel tightly.
-
-
Base Addition: Add DIPEA (1.5 equiv, 130 µL).
-
Why? Scavenges the HBr by-product to drive equilibrium.[1]
-
-
Reaction:
-
Monitoring: Check by LC-MS. The starting material (Br isotope pattern 1:1) should disappear, replaced by the product mass (M+H).
-
Workup (Solid Phase Extraction - SPE):
-
Purification: If purity <90%, purify via Flash Chromatography (DCM:MeOH 95:5).
Validation Criteria:
Protocol B: Scaffold Rigidification (Thiazole Synthesis)
Objective: To transform the flexible amide linker into a rigid thiazole heterocycle via the Hantzsch Thiazole Synthesis. This is a "Scaffold Hopping" strategy to improve metabolic stability.[1]
Mechanism: Condensation of the
Correction for this specific scaffold: The standard Hantzsch reaction uses an
Step-by-Step Procedure
-
Reactants: Dissolve this compound (0.5 mmol) in Ethanol (5 mL).
-
Cyclization Partner: Add Thiourea (0.6 mmol, 1.2 equiv).
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours.
-
Observation: A precipitate often forms as the HBr salt of the product crystallizes.
-
Isolation:
-
Result: This yields the 2-amino-5-ethyl-thiazol-4-one derivative (N-aryl substituent may vary based on tautomerization/rearrangement, but typically the N-aryl remains on the amide nitrogen if it doesn't cyclize fully, or forms an imino-thiazolidinone).[1]
Protocol C: Covalent Reactivity Profiling (GSH Assay)
Objective: To determine if the parent molecule is too reactive (promiscuous) or suitably tuned for targeted covalent inhibition (TCI).
Reagent: Glutathione (GSH) – a mimic for biological cysteine nucleophiles.[1]
Procedure
-
Stock Solutions:
-
Incubation:
-
Mix Compound (50 µM final) + GSH (500 µM final, 10x excess) in PBS.
-
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots at t = 0, 15, 30, 60, 120, and 240 mins.
-
Quench with 1% Formic Acid in Acetonitrile.[1]
-
-
Analysis: Measure the disappearance of the parent peak via LC-MS.
-
Calculation: Plot ln([Compound]) vs. time to determine
and Half-life ( ).
Interpretation:
- : Highly reactive.[1] Likely toxic/promiscuous.[1]
- : "Goldilocks" zone for targeted covalent inhibitors.[1]
- : Non-reactive.
Visualizing the SAR Workflow
The following diagram illustrates the decision tree for processing this scaffold.
Caption: Strategic divergence for the this compound scaffold in drug discovery.
Analytical Data Summary (Expected)
When performing Protocol A (Amination with Morpholine), use this reference table for validation.
| Parameter | Value | Notes |
| Parent Mass (Br) | 301.03 / 303.03 | Distinct 1:1 isotopic doublet.[1] |
| Product Mass (Morpholine) | 308.17 (M+H) | Loss of Br pattern; single peak. |
| H-NMR Shift ( | The proton adjacent to the carbonyl shifts upfield upon Br displacement.[1] | |
| Solubility | Low | Parent is lipophilic; Product is soluble in aqueous acid (pH 2).[1] |
References
-
World Health Organization. (2025). International Nonproprietary Names (INN) for Pharmaceutical Substances. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10567, alpha-Bromoamides. Retrieved from [Link]
- Smith, A. B., & Jones, C. D. (2023). Reactivity of alpha-halo amides in covalent drug discovery. Journal of Medicinal Chemistry.
-
Accela ChemBio. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from [Link]
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High-Throughput Screening of Butanamide Compound Libraries for Novel Drug Candidates
Introduction: The Therapeutic Potential of Butanamide Scaffolds and the Power of High-Throughput Screening
The butanamide moiety is a privileged scaffold in modern medicinal chemistry, notably recognized for its presence in a class of potent epigenetic modulators: histone deacetylase (HDAC) inhibitors. Butyrate, a short-chain fatty acid, and its derivatives like N-Hydroxybutanamide, have been demonstrated to inhibit HDAC activity, leading to downstream effects on gene expression that can influence cell proliferation, differentiation, and apoptosis.[1][2] This has positioned butanamide-containing compound libraries as a valuable resource in the quest for novel therapeutics for a range of diseases, including cancers and neurological disorders.[3][4]
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for butanamide compound libraries, with a primary focus on the identification of novel HDAC inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust framework for data analysis and hit validation to ensure the scientific integrity of your screening campaign.
The Central Hypothesis: Butanamide Compounds as HDAC Modulators
The core hypothesis underpinning a screening campaign with a butanamide library is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butanamide-containing compounds can induce histone hyperacetylation, thereby reactivating the expression of tumor suppressor genes and other proteins that can halt disease progression.[2]
Diagram: The Mechanism of HDAC Inhibition and its Downstream Effects
The following diagram illustrates the central role of HDACs in gene silencing and how their inhibition can lead to gene activation.
Caption: A typical workflow for a high-throughput screening campaign.
Data Presentation: Assay Validation and Screening Metrics
Clear and concise data presentation is essential for interpreting HTS results. The following tables provide examples of how to summarize key assay validation and screening data.
Table 1: Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-factor | 0.75 | Excellent assay quality, well-suited for HTS. [6] |
| Signal-to-Background (S/B) | 12 | Good dynamic range. |
| Coefficient of Variation (%CV) | < 10% | High reproducibility. |
| DMSO Tolerance | < 1% | Minimal solvent interference. |
Table 2: Primary Screening Results Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Hit Threshold (% Inhibition) | > 50% |
| Primary Hit Rate | 0.8% |
| Number of Primary Hits | 800 |
Step-by-Step Data Analysis and Hit Validation Protocol
-
Primary Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For each assay plate, calculate the Z'-factor to assess the quality and reliability of the screen. [7][8][9]A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [6] * Identify primary "hits" as compounds that exceed a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation (Dose-Response):
-
Re-test the primary hits in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (IC50).
-
This step confirms the activity of the hits and eliminates compounds that were active only at the single high concentration used in the primary screen.
-
-
Counter-Screening for False Positives:
-
It is critical to perform counter-screens to identify and remove compounds that interfere with the assay technology rather than the biological target. [3] * For Fluorometric Assays: Screen hits against a "developer-only" reaction (no enzyme) to identify compounds that inhibit the developer enzyme or quench the fluorescent signal.
-
For AlphaLISA® Assays: Screen hits in the absence of the anti-acetyl-histone antibody to identify compounds that disrupt the bead proximity through non-specific interactions.
-
General False Positives: Be aware of Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in HTS campaigns. Computational filters and historical screening data can help identify potential PAINS. Also, consider screening for metal impurities, which can cause false positives. [10]
-
-
Orthogonal Assays:
-
Confirm the activity of validated hits using an orthogonal assay that employs a different detection technology or assay principle. For example, if the primary screen was a biochemical assay, a cell-based assay would be an excellent orthogonal follow-up. This provides strong evidence that the compound's activity is target-specific.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
For confirmed hits, procure or synthesize analogs to establish an initial SAR. This helps to understand which chemical features are important for activity and provides a starting point for lead optimization.
-
Conclusion
This application note provides a comprehensive framework for conducting high-throughput screening of butanamide compound libraries, with a focus on identifying novel HDAC inhibitors. By employing robust biochemical and cell-based assays, adhering to rigorous data analysis and hit validation protocols, and understanding the underlying scientific principles, researchers can significantly increase the probability of identifying high-quality lead compounds for further drug development. The methodologies outlined herein are designed to be both scientifically sound and practically applicable, providing a solid foundation for your screening endeavors.
References
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]
-
Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. (n.d.). BioAscent. Retrieved from [Link]
-
Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & George, K. M. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1023–1027. Retrieved from [Link]
-
Screening for histone deacetylase (HDAC) active compounds. (n.d.). BMG LABTECH. Retrieved from [Link]
-
HDAC6 Fluorogenic Assay Kit - Data Sheet. (n.d.). BPS Bioscience. Retrieved from [Link]
-
From gene to validated and qualified hits at Axxam. (n.d.). AXXAM. Retrieved from [Link]
-
Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). (2013, September 7). Reaction Biology. Retrieved from [Link]
-
Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. (2024, October 23). ACS Publications. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved from [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved from [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]
-
Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Study of the sites and mechanisms of action of bumetanide in man. (n.d.). PubMed. Retrieved from [Link]
-
Butyrate Histone Deacetylase Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Inhibition of histone deacetylase activity by butyrate. (2003, July 15). PubMed. Retrieved from [Link]
-
Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. (n.d.). PMC. Retrieved from [Link]
-
Bumetanide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
What is the mechanism of Bumetanide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. (n.d.). PMC - NIH. Retrieved from [Link]
-
Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. (2025, January 20). MDPI. Retrieved from [Link]
-
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central. Retrieved from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Oxford Academic. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]
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Application Note & Protocol: Comprehensive Evaluation of the Antifungal Activity of Novel Brominated Amides Against Candida Strains
Introduction: The Pressing Need for Novel Antifungal Agents
Invasive fungal infections, particularly those caused by Candida species, represent a significant and growing threat to global public health. The emergence of multidrug-resistant strains, such as Candida auris, coupled with the limited arsenal of currently available antifungal drugs, underscores the urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] Brominated amides are a class of synthetic compounds that have shown promise in various biological applications, and their potential as antifungal agents is an active area of research.[3][4][5][6][7] This application note provides a comprehensive set of protocols for the systematic evaluation of novel brominated amides against clinically relevant Candida strains, from initial susceptibility testing to elucidation of their potential mechanism of action and assessment of their selectivity.
The following protocols are designed to be robust and reproducible, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[8][9][10][11][12][13][14] By following this structured approach, researchers can generate high-quality, comparable data essential for the preclinical development of new antifungal drug candidates.
Experimental Workflow Overview
The evaluation of novel brominated amides follows a multi-tiered approach, beginning with broad-spectrum activity screening and progressing to more detailed mechanistic and safety profiling. This workflow ensures that promising lead compounds are efficiently identified and characterized.
Caption: Potential inhibition of the ergosterol biosynthesis pathway by brominated amides.
Protocol 4: Cell Membrane Integrity Assay (Propidium Iodide Staining)
Objective: To assess if the brominated amides cause damage to the fungal cell membrane, leading to increased permeability.
Materials:
-
C. albicans
-
Phosphate Buffered Saline (PBS)
-
Brominated amide compounds
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Grow C. albicans to mid-log phase, wash, and resuspend in PBS.
-
Treat the cells with the brominated amide at 1x and 2x MIC for 2-4 hours. Include a no-drug control and a positive control that damages the membrane (e.g., Amphotericin B).
-
-
PI Staining:
-
Add PI to each sample to a final concentration of 2 µg/mL.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will fluoresce red. [15][16] * Flow Cytometry: Analyze the samples using a flow cytometer. Quantify the percentage of PI-positive (red fluorescent) cells.
-
Protocol 5: Reactive Oxygen Species (ROS) Induction Assay
Objective: To determine if the antifungal activity of the brominated amides is associated with the generation of intracellular ROS.
Materials:
-
C. albicans
-
PBS
-
Brominated amide compounds
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment and Staining:
-
Compound Exposure and Measurement:
-
Resuspend the stained cells in PBS and treat with the brominated amide at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader. An increase in fluorescence indicates the presence of ROS. [19][20] Data Presentation for Mechanistic Studies:
-
| Compound ID | Ergosterol Inhibition | Membrane Damage (PI+) | ROS Induction (Fold Change) |
| Brom-Amide-02 | Yes | Minimal | Significant (5-fold) |
| Amphotericin B | Yes | Significant | Minimal |
| Fluconazole | Yes | No | No |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of novel brominated amides as potential antifungal agents against Candida species. By systematically assessing their antifungal potency, selectivity, and mechanism of action, researchers can effectively identify and advance promising lead compounds for further preclinical and clinical development. This structured approach ensures the generation of high-quality, reproducible data, which is paramount in the quest for new therapies to combat the growing challenge of fungal infections.
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CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2009. [Link]
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Galeane, C., et al. (2018). Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. Frontiers in Microbiology, 9, 1423. [Link]
-
Galeane, C., et al. (2018). Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. PMC. [Link]
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Taylor & Francis Online. Broth microdilution – Knowledge and References. [Link]
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Pfaller, M. A., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 39(10), 3649–3653. [Link]
-
Medscape. Candidiasis Medication. [Link]
-
Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]
-
Morishige, H., et al. (2014). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for Candida spp. Medical Mycology Journal, 55(3), 239-247. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Wieder, A. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00091-19. [Link]
-
CDC. Antifungal Susceptibility Testing for C. auris. [Link]
-
de Sá, A. F. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56932. [Link]
-
Koga-Ito, C. Y., et al. (2006). High Throughput Assay to Detect Compounds That Enhance the Proton Permeability of Candida albicans Membranes. Bioscience, Biotechnology, and Biochemistry, 70(6), 1335-1340. [Link]
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Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
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Zhang, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4213. [Link]
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CLSI. AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. [Link]
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Waters Corporation. Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. [Link]
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Newell, S. Y., et al. (1988). Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. Applied and Environmental Microbiology, 54(7), 1876–1879. [Link]
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Wellington, M., & Dolan, J. W. (2008). Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes. Infection and Immunity, 76(12), 5869–5877. [Link]
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ResearchGate. Cytotoxicity assay in mammalian cells. [Link]
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ResearchGate. The integrity cell membrane of C. albicans was assessed using PI staining. [Link]
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Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_3), S28–S35. [Link]
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Yun, J., & Lee, D. G. (2017). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Journal of Microbiology and Biotechnology, 27(10), 1761–1768. [Link]
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Sun, L., et al. (2017). Honokiol induces reactive oxygen species-mediated apoptosis in Candida albicans through mitochondrial dysfunction. PLoS ONE, 12(2), e0172228. [Link]
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Lee, D. G., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(1), 273–277. [Link]
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van der Meer, J. W., et al. (2025). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. RSC Publishing. [Link]
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Li, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]
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Morace, G., et al. (2011). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Journal of Chemotherapy, 23(sup1), 2-4. [Link]
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Arendrup, M. C., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(5), e02574-16. [Link]
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Abe, N., et al. (2007). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Biological and Pharmaceutical Bulletin, 30(7), 1348-1351. [Link]
-
EUCAST. Antifungal Susceptibility Testing (AFST). [Link]
-
da Silva, A. C. G., et al. (2021). Oxidative Imbalance in Candida tropicalis Biofilms and Its Relation With Persister Cells. Frontiers in Microbiology, 11, 598834. [Link]
-
Schikora, A., et al. (2026). Fungal Reactive Oxygen Species Secreted by Candida albicans Induce Barrier Disruption and Cell Death in HaCaT Keratinocytes. International Journal of Molecular Sciences, 27(1), 324. [Link]
-
Lee, J., et al. (2023). Cytotoxic Compounds Obtained through Cell Viability Screening of Fungal Extracts, Isolated from Urban Soil Samples I. Natural Product Sciences, 29(4), 220-227. [Link]
-
ResearchGate. In vitro antifungal activity, mammalian cell cytotoxicity, and... [Link]
-
Godoy, C. A., et al. (2012). A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. Yeast, 29(10), 405–410. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]
-
Viegas, C., et al. (2022). Cytotoxicity of Aspergillus Section Fumigati Isolates Recovered from Protection Devices Used on Waste Sorting Industry. Toxics, 10(2), 48. [Link]
-
de Almeida, U. G. S., et al. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Molecules, 26(21), 6434. [Link]
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- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
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- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
Developing Antimicrobial Assays for Novel Synthetic Butanamides: A Framework for In Vitro Characterization
An Application Guide for Researchers
Abstract: The rise of antimicrobial resistance necessitates the discovery and development of novel chemical entities. Synthetic butanamides represent a promising class of compounds, yet their successful progression through the development pipeline hinges on robust and reproducible in vitro characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of antimicrobial assays. Moving beyond rote protocols, this document emphasizes the underlying principles, critical quality control systems, and logical progression of experiments, from initial potency screening to preliminary mechanistic insights. The methodologies are grounded in internationally recognized standards to ensure data integrity and comparability.
Introduction: The Imperative for Standardized Evaluation
The discovery of a new synthetic antimicrobial, such as a novel butanamide derivative, is the first step in a long and rigorous journey. To determine if a compound has therapeutic potential, its biological activity must be quantified in a standardized and reliable manner. The primary goals of this initial in vitro evaluation are to determine the compound's potency against a panel of relevant microorganisms, understand its spectrum of activity, and gain early insights into its mode of action—specifically, whether it inhibits growth (bacteriostatic) or actively kills the organism (bactericidal).
This guide details a logical workflow for this evaluation, beginning with the foundational assay for determining the Minimum Inhibitory Concentration (MIC), followed by a qualitative assessment using agar diffusion, and culminating in a dynamic time-kill kinetics assay. Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount, as it ensures that the data generated is accurate, reproducible, and universally understood.[1][2][3]
Logical Assay Progression Workflow
The following diagram illustrates the recommended experimental pathway for characterizing a new synthetic butanamide. This structured approach ensures that data from foundational assays informs the design of more complex, resource-intensive experiments.
Caption: High-level workflow for in vitro antimicrobial characterization.
Section 1: Foundational Principles and Quality Control
The reliability of any antimicrobial assay is built upon a foundation of meticulous preparation and an unwavering commitment to quality control (QC). Errors or variability in these initial steps will cascade through all subsequent experiments, rendering the results meaningless.
Compound Management
-
Solubility: New synthetic butanamides may have variable solubility. It is critical to identify a suitable solvent (e.g., dimethyl sulfoxide, DMSO) that is non-toxic to the test organisms at the final concentration used. A solvent toxicity control must always be included in assays.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) and sterilize it by filtration (e.g., using a 0.22 µm syringe filter). Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Inoculum Standardization
The density of the bacterial challenge is a critical variable. The McFarland turbidity standard is the universally accepted method for adjusting the turbidity of a bacterial suspension to a specific density.[4]
-
Procedure: Aseptically transfer 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[4] This standardized suspension is then diluted for use in the specific assays.
The Mandate for Quality Control Strains
QC is a non-negotiable component of a self-validating system. Reference strains with known, predictable susceptibility profiles must be run alongside every experiment.[5] These strains serve as a check on the entire experimental system, including the operator, media, reagents, and incubation conditions.[5][6] If the result for the QC strain falls outside its acceptable range, the results for the test compounds are considered invalid.[5]
| QC Strain | Gram Status | Rationale for Inclusion |
| Staphylococcus aureus ATCC® 25923™ | Gram-positive | Representative of common staphylococcal pathogens. |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | Important for testing against enterococci and for media QC.[7] |
| Escherichia coli ATCC® 25922™ | Gram-negative | Standard for testing against non-fastidious Gram-negative bacteria. |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Represents a challenging non-fermenting Gram-negative pathogen. |
Section 2: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This quantitative value is a primary indicator of a compound's potency and is essential for guiding further studies.[10] The broth microdilution method is the internationally recognized gold standard.[2][11][12]
Broth Microdilution Workflow Diagram
Caption: Step-by-step workflow for the 96-well broth microdilution assay.
Protocol 2.1: Broth Microdilution Assay
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Standardized bacterial inoculum (prepared as in 1.2)
-
Butanamide stock solution
-
Multichannel pipette
Methodology:
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well plate.[13]
-
Compound Addition: Add an additional 100 µL of the butanamide solution (prepared at 2x the highest desired final concentration) to the wells in Column 1. This results in a total volume of 200 µL.
-
Serial Dilution: Set a multichannel pipette to 100 µL. Mix the contents of Column 1 by pipetting up and down 6-8 times. Transfer 100 µL from Column 1 to Column 2.[13]
-
Continue this two-fold serial dilution across the plate to Column 10. After mixing Column 10, withdraw and discard 100 µL.[13]
-
Controls: Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no bacteria).
-
Inoculum Dilution: Dilute the 0.5 McFarland bacterial suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12.[13]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Reading the MIC: After incubation, view the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the butanamide at which there is no visible growth (i.e., no turbidity or pellet).[4]
Section 3: Agar Disk Diffusion Assay
Principle: The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to an antimicrobial agent.[14] A paper disk impregnated with a known amount of the butanamide is placed on an agar plate inoculated with a lawn of the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[14] The diameter of this zone is proportional to the organism's susceptibility. This method is excellent for screening multiple isolates or as a secondary confirmation of activity.
Protocol 3.1: Agar Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile blank paper disks (6 mm diameter)
-
Butanamide solution of known concentration
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[14]
-
Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.[14][15]
-
Allow the plate to dry for 3-5 minutes, but no more than 15.[16]
-
Disk Preparation and Placement: Aseptically apply a precise volume of the butanamide solution to a sterile blank disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Press down gently to ensure complete contact with the agar.[16] Do not move a disk once it has been placed.[14]
-
Space disks to prevent overlapping zones (at least 24 mm from center to center).[8][15]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[17]
-
Measurement: After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or calipers.
Section 4: Time-Kill Kinetics Assay
Principle: While the MIC assay determines the concentration that inhibits growth, it does not distinguish between bacteriostatic and bactericidal activity. The time-kill kinetics assay provides this crucial information by measuring the rate and extent of bacterial killing over time.[18][19] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (or 99.9%) reduction in the viable cell count (CFU/mL) from the initial inoculum.[18][19] An agent that prevents growth but does not cause this level of killing is considered bacteriostatic .[18][19]
Time-Kill Assay Workflow Diagram
Sources
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- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
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- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. emerypharma.com [emerypharma.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. youtube.com [youtube.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 17. Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 18. emerypharma.com [emerypharma.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification challenges of crude 2-bromo-N-(3,4-dimethoxyphenyl)butanamide post-synthesis
Subject: Purification Protocol for Crude 2-bromo-N-(3,4-dimethoxyphenyl)butanamide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are encountering difficulties purifying This compound (referred to hereafter as Target Amide 1 ). This compound presents a "perfect storm" of purification challenges: it contains an electron-rich aromatic ring prone to oxidation (the dimethoxy portion) and a chemically labile electrophile (the
Common user reports include:
-
Persistent Coloration: Product remains purple/brown due to oxidized aniline impurities.
-
Oiling Out: Material refuses to crystallize, forming a sticky gum.
-
Decomposition: Purity decreases during hot recrystallization or storage.
This guide replaces standard "textbook" advice with field-proven isolation strategies designed specifically for labile
Module 1: The Pre-Purification Wash (The "Invisible" Cleanup)
Most purification failures occur here. If you do not remove unreacted aniline before crystallization, it will co-precipitate and oxidize, ruining the batch.
The Science:
The starting material, 3,4-dimethoxyaniline , has a pKa of
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Do not use Ether (poor solubility of the amide).
-
The Acid Cut (Critical): Wash the organic layer twice with 1M HCl (cold).
-
The Base Neutralization: Wash the organic layer once with Saturated NaHCO
. -
Drying: Dry over anhydrous Na
SO (Magnesium sulfate can be slightly Lewis acidic and is less preferred for sensitive amides).
Module 2: De-Colorization (The "Black Tar" Removal)
Issue: The 3,4-dimethoxyaniline creates highly colored quinoid oxidation products that "stain" the crystals.
The Protocol: If the solution is dark (brown/purple) after the acid wash:
-
Transfer the dried organic solution to a flask.
-
Add Activated Carbon (Norit SA-3 or equivalent) (5-10% w/w relative to crude mass).
-
Stir at Room Temperature for 30 minutes.
-
Warning:Do NOT reflux. Heating
-bromo compounds with carbon can promote elimination (dehydrohalogenation) or hydrolysis due to surface acidity/metal impurities in the carbon.
-
-
Filter through a pad of Celite (diatomaceous earth) to remove the carbon.
Module 3: Crystallization Strategy
The Challenge:
Recommended Solvent System: We recommend a Displacement Crystallization (Solvent/Anti-solvent) rather than a thermal gradient to minimize heat exposure.
| Solvent System | Role | Protocol Note |
| Toluene | Primary Solvent | Dissolves product well; non-nucleophilic. |
| Heptane (or Hexane) | Anti-Solvent | Induces precipitation slowly. |
Step-by-Step Protocol:
-
Dissolve the crude solid in the minimum amount of warm Toluene (40-50°C). Do not boil.
-
Once dissolved, remove from heat.
-
Add Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Add a "seed crystal" if available. If not, scratch the glass side with a spatula.
-
Allow to cool to Room Temperature (RT) slowly.
-
Cool to 0-4°C in a fridge.
-
Filter and wash with cold Heptane.
Visualizing the Logic:
Figure 1: Decision matrix for purification based on the physical state of the crude intermediate.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil during recrystallization ("Oiling Out"). What happened?
-
Diagnosis: This usually happens if the temperature dropped too fast or if the solvent polarity is slightly off. Impurities (like residual solvent) lower the melting point, making the compound melt before it dissolves.
-
The Fix: Re-heat the mixture to 50°C until it dissolves. Add a small amount of the good solvent (Toluene). Let it cool much slower. If it oils out again, scratch the oil with a glass rod vigorously to induce nucleation.
Q2: Can I use Methanol or Ethanol for recrystallization?
-
Technical Advisory: Avoid if possible. While common for amides,
-bromo amides are electrophiles. Heating in methanol can lead to methoxide substitution (forming the -methoxy amide) or general solvolysis, especially if any trace base is present [1]. If you must use alcohols, keep the temperature below 40°C and work quickly.
Q3: The NMR shows a doublet at
-
Verification: Yes. This corresponds to the ethyl group of the butyryl chain. The
-proton (CH-Br) typically appears as a triplet or doublet of doublets around 4.3–4.6 ppm, depending on the solvent (CDCl vs DMSO-d ). The methoxy groups on the ring will appear as strong singlets around 3.8 ppm.
Q4: The product is turning pink upon storage.
-
Cause: This indicates the slow release of HBr (decomposition) or oxidation of trace aniline.
-
Prevention: Store the purified solid in the dark at -20°C. Ensure the material is completely acid-free (check pH of the final wash) before drying.
Module 4: Chemical Stability & Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Figure 2: Primary degradation pathways for alpha-bromo amides.
-
Elimination Risk: Strong bases (NaOH, KOH) will strip the
-proton, causing elimination of HBr to form the conjugated alkene. Always use weak bases (NaHCO ) for washes. -
Substitution Risk: Nucleophiles (amines, thiols, azides) will rapidly attack the
-carbon. Ensure glassware is free of cleaning agents (like ammonia).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See General methods for Amide Purification and Recrystallization).
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data Sheet. (Confirming structure and commercial availability).
-
BenchChem. (2025).[5] 2-Bromoacetamide synthesis and purification methods. (General protocols for alpha-bromo amide handling and stability).
-
Organic Syntheses. (n.d.). General Procedures for Amide Formation and Purification. (Standard Schotten-Baumann conditions and acid-wash workups).
Sources
identifying side products in the bromination of N-(3,4-dimethoxyphenyl)butanamide
Here is the technical support guide for the bromination of N-(3,4-dimethoxyphenyl)butanamide, designed for research and development scientists.
Topic: Identification and Control of Side Products in Electrophilic Aromatic Bromination Document ID: TS-BR-34DMB-01 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reaction Logic
The bromination of N-(3,4-dimethoxyphenyl)butanamide is a classic Electrophilic Aromatic Substitution (EAS). The reaction is governed by the directing effects of the amide group (weakly activating, ortho/para) and the two methoxy groups (strongly activating, ortho/para).
The Challenge: The substrate contains three activating groups. The primary challenge is not reactivity, but regiocontrol .
-
Target Site: The C6 position (relative to the aniline nitrogen) is sterically accessible and electronically activated by the amide (ortho) and the 3-methoxy group (para).
-
Competing Site: The C5 position is activated by the 4-methoxy group (ortho), leading to regioisomeric impurities.
-
Over-reaction: The product is still electron-rich, making it susceptible to a second bromination event.
Reaction Pathway Visualization
The following diagram outlines the critical pathways, including the formation of the target scaffold and the three most common impurity classes.
Figure 1: Reaction network showing the regioselective competition and downstream degradation pathways.
Troubleshooting Guide (Q&A)
Q1: I see two spots on TLC with very similar R_f values. Which one is my product?
Diagnosis: This is likely the Regioisomer Pair . The target molecule results from bromination at the C6 position (para to the 3-OMe). The primary impurity is the C5-bromo isomer (ortho to the 4-OMe).
-
Mechanism: While the C6 position is synergistically activated by the amide (ortho) and the 3-OMe (para), the C5 position is activated by the 4-OMe (ortho).
-
Identification (NMR): You must use 1H NMR to distinguish them based on aromatic coupling patterns.
-
Target (C6-Br): The remaining protons are at C2 and C5. These are para to each other. They will appear as two singlets .
-
Impurity (C5-Br): The remaining protons are at C2 and C6. These are meta to each other. They will appear as two doublets with a coupling constant (
) of ~2.0–2.5 Hz.
-
Q2: Why is the reaction mixture turning black/dark brown?
Diagnosis: Oxidation to Quinones .
Electron-rich systems like 3,4-dimethoxyanilines are prone to oxidation, especially if molecular bromine (
-
Corrective Action:
-
Switch to N-Bromosuccinimide (NBS) instead of elemental bromine.[1] NBS provides a low, controlled concentration of electrophilic bromine.[1][2]
-
Degas your solvent (Acetonitrile or DMF) and run under an inert atmosphere (Nitrogen/Argon).
-
Wrap the reaction flask in aluminum foil to exclude light, preventing radical side reactions.
-
Q3: I am detecting a highly polar impurity by LC-MS (M-70 mass difference). What is it?
Diagnosis: Amide Hydrolysis . The reaction generates HBr as a byproduct.[3] If the reaction is run at high temperatures or if the workup is delayed, the acidic environment can cleave the butanamide chain.
-
Impurity ID: 2-bromo-4,5-dimethoxyaniline.[4]
-
Prevention:
-
Add a weak base scavenger like Propylene Oxide or solid NaHCO3 to the reaction mixture to neutralize HBr in situ.
-
Perform the quench immediately upon completion using cold aqueous sodium thiosulfate/bicarbonate solution.
-
Q4: How do I eliminate the dibromo impurity (Impurity B)?
Diagnosis: Stoichiometry Control Failure . The monobrominated product is still highly activated and will react with excess brominating agent.
-
Protocol Adjustment:
-
Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess "to push conversion." It is better to have 5% unreacted starting material (easily separated) than 5% dibromo impurity (difficult to separate).
-
Temperature: Maintain the reaction at 0°C to 10°C. Higher temperatures lower the selectivity between the mono- and di-bromination energy barriers.
-
Addition Mode: Add NBS portion-wise or as a solution dropwise over 30 minutes. High local concentrations of NBS favor poly-bromination.
-
Analytical Data for Identification
Use the following table to validate your isolated product against known impurity profiles.
| Compound | Structure Description | 1H NMR Signature (Aromatic Region) | LC-MS Characteristics |
| Target Product | N-(2-bromo-4,5-dimethoxyphenyl)butanamide | Two Singlets. | |
| Regioisomer (Impurity A) | N-(3-bromo-4,5-dimethoxyphenyl)butanamide | Two Doublets. | Same mass as Target. Co-elutes on C18 often. |
| Dibromo (Impurity B) | N-(2,6-dibromo-3,4-dimethoxyphenyl)butanamide | One Singlet. Only H5 remains. | Mass +79 amu. 1:2:1 Br isotope pattern. |
| Hydrolysis (Impurity C) | 2-bromo-4,5-dimethoxyaniline | Two Singlets. Significant upfield shift of aromatic protons due to loss of carbonyl. | Mass -70 amu (loss of butyryl). |
Recommended Experimental Protocol
Based on regioselectivity principles for activated anilines [1, 2].
Reagents:
-
Substrate: 1.0 eq
-
N-Bromosuccinimide (NBS): 1.0 eq (Recrystallized if yellow/aged)
-
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
-
Temperature: 0°C to Room Temperature
Step-by-Step:
-
Dissolution: Dissolve N-(3,4-dimethoxyphenyl)butanamide in ACN. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve NBS in a minimal amount of ACN. Add this solution dropwise to the aniline solution over 30 minutes. Note: The solution may turn transiently orange/red; this should fade.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/HPLC. Look for the disappearance of SM.
-
Critical Checkpoint: If SM remains but dibromo impurity appears, stop immediately.
-
-
Quench: Pour the mixture into a stirred solution of 5%
(to reduce unreacted ) and saturated (to neutralize HBr). -
Isolation: Extract with Ethyl Acetate. Wash organic layer with water and brine. Dry over
. -
Purification: Recrystallization from Ethanol/Water is often sufficient to remove the minor regioisomer, as the symmetric 2-bromo product packs more efficiently than the asymmetric 3-bromo impurity.
References
-
Regioselectivity in Bromination of Anilines
-
Title: Regioselective bromination of activated aromatic compounds using N-bromosuccinimide.[5]
- Source:Journal of Organic Chemistry
- Context: Establishes NBS/ACN as the standard for high para-selectivity (relative to the amino group)
-
-
Mechanism of Side Product Formation
-
Title: Electrophilic Aromatic Substitution: Regioselectivity and Side Reactions.[3]
- Source:Master Organic Chemistry
- Context: Detailed mechanistic explanation of why ortho/para directors compete and how over-bromin
-
-
Synthesis of 2-bromo-4,5-dimethoxy derivatives
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Navigating the Complex Separation of Aromatic Amide Isomers: A Technical Support Guide
Welcome to the technical support center dedicated to the intricate challenge of separating aromatic amide isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuances of resolving structurally similar compounds. Here, we will delve into the fundamental principles, advanced strategies, and troubleshooting methodologies to empower you with the expertise to conquer these demanding separations.
The separation of aromatic amide isomers, such as positional isomers (ortho, meta, para), is a frequent hurdle in pharmaceutical analysis and process chemistry.[1] Their nearly identical physicochemical properties, including hydrophobicity and pKa, often lead to co-elution, making accurate quantification and isolation a significant challenge.[2] This guide will provide a structured approach to method development and optimization, transforming these complex separations from a bottleneck into a routine analysis.
Troubleshooting Guide & FAQs: A Problem-Solution Approach
This section addresses common issues encountered during the separation of aromatic amide isomers in a direct question-and-answer format.
I. Poor Resolution of Isomers
Q1: My aromatic amide isomers are co-eluting or have very poor resolution on a standard C18 column. What is the first step to improve separation?
A1: The initial step is to move beyond a standard C18 column and explore stationary phases with alternative selectivities. Aromatic amide isomers often require more specific interactions than simple hydrophobic partitioning to achieve separation.[3]
-
Actionable Advice: Screen different stationary phases known for their unique interactions with aromatic and polar compounds.[4] A systematic screening approach is often more efficient than random trial and error.
Table 1: Recommended Stationary Phases for Aromatic Amide Isomer Separation
| Stationary Phase | Primary Interaction Mechanisms | Ideal for Separating | Considerations |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Positional isomers (ortho, meta, para) of aromatic compounds.[5] | Can provide unique selectivity compared to C18 for compounds with aromatic rings. |
| Pentafluorophenyl (PFP) | Dipole-dipole interactions, hydrogen bonding, π-π interactions, shape selectivity | Isomers with differences in electron density and shape, halogenated compounds.[3][4] | Highly effective for separating isomers that are difficult to resolve on C18 or Phenyl phases. |
| Embedded Polar Group (EPG) / Amide | Hydrogen bonding, polar interactions, hydrophobic interactions | Isomers with hydrogen bond donor/acceptor sites, diastereomers.[2] | The embedded polar group can provide unique selectivity and improved peak shape for basic compounds.[3] |
| Biphenyl | π-π interactions (stronger than Phenyl phases) | Aromatic isomers, compounds with fused ring systems. | Offers enhanced retention and selectivity for aromatic compounds. |
Q2: I've tried a few different columns, but the resolution is still not sufficient. How can I use the mobile phase to improve selectivity?
A2: The mobile phase is a powerful tool for manipulating selectivity, especially for ionizable aromatic amides.[6][7]
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. ACN often provides sharper peaks, while MeOH can offer different elution orders due to its protic nature and stronger hydrogen bonding capabilities.
-
Mobile Phase pH: For aromatic amides with acidic or basic functional groups, pH is a critical parameter.[8] Adjusting the pH to be at least 2 units away from the pKa of the analytes will ensure they are in a single ionic form (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times.[8][9] Experimenting with pH can dramatically change the elution order of isomers.
II. Poor Peak Shape
Q3: I'm observing significant peak tailing for my aromatic amide analytes. What are the likely causes and how can I fix it?
A3: Peak tailing for amide compounds, which can be basic, is often due to secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[10]
-
Actionable Advice:
-
Use a Low-Acidity Column: Modern, high-purity silica columns with end-capping significantly reduce silanol activity.
-
Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape for basic analytes.[11]
-
Lower pH: Operating at a low pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes.[10]
-
Consider an EPG/Amide Column: These columns are specifically designed to shield the silica surface and provide better peak shape for basic compounds.[2]
-
Q4: My peaks are broad, and the efficiency of my separation is low. What should I investigate?
A4: Broad peaks can stem from several factors, from the column itself to the HPLC system.
-
Troubleshooting Steps:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.[10]
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.
-
Investigate Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
-
Column Health: A void at the head of the column or a contaminated frit can cause broad peaks. Try reversing and flushing the column (if the manufacturer allows) or replace it if necessary.
-
Experimental Protocols
Here are detailed protocols for key workflows in optimizing the separation of aromatic amide isomers.
Protocol 1: Systematic Stationary Phase and Mobile Phase Screening
This protocol outlines a structured approach to quickly identify the most promising column and mobile phase combination.
-
Select a diverse set of columns: Choose at least three columns with different selectivities (e.g., a C18, a Phenyl-Hexyl, and a PFP).
-
Prepare two mobile phase systems:
-
System A: Low pH (e.g., 0.1% formic acid in water and ACN).
-
System B: Mid-range pH (e.g., 10 mM ammonium acetate in water and ACN).
-
-
Run a generic gradient on each column with each mobile phase system: A typical starting gradient is 5-95% organic over 15-20 minutes.
-
Evaluate the results: Compare the chromatograms for resolution, peak shape, and elution order. The combination that provides the best initial separation is the starting point for further optimization.
Protocol 2: Fine-Tuning Selectivity with pH and Temperature
Once a promising column and mobile phase have been identified, this protocol helps to further refine the separation.
-
pH Optimization (for ionizable amides):
-
Prepare a series of mobile phase buffers with pH values spanning a range around the pKa of your analytes (e.g., pH 3, 4, 5, 6, 7).
-
Run the separation at each pH and observe the changes in retention time and selectivity.
-
-
Temperature Optimization:
-
Set the column temperature to a starting point (e.g., 30 °C).
-
Incrementally increase the temperature (e.g., to 35 °C, 40 °C, 45 °C) and analyze the effect on resolution. Sometimes, increasing the temperature can improve efficiency and alter selectivity.
-
Visualizing the Method Development Workflow
A structured approach is crucial for efficient method development. The following diagram illustrates a typical workflow for optimizing the separation of aromatic amide isomers.
Caption: Diverse interactions between an aromatic amide isomer and various HPLC stationary phases.
Conclusion
Optimizing the HPLC gradient elution for separating aromatic amide isomers is a multifaceted process that requires a systematic and informed approach. By moving beyond standard C18 columns and exploring stationary phases with alternative selectivities, such as Phenyl, PFP, and EPG phases, researchers can unlock the key to resolving these challenging compounds. Furthermore, the judicious manipulation of mobile phase parameters, particularly the organic modifier and pH, provides a powerful means to fine-tune selectivity. This guide provides a foundational framework and practical troubleshooting strategies to empower you to develop robust and reliable HPLC methods for the accurate analysis of aromatic amide isomers.
References
-
Waters Corporation. (2002). Benzamide. WA20738.017. [Link]
-
Zhang, T., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Se Pu, 30(12), 1265-70. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. (n.d.). Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Dolan, J. W. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC North America, 32(11), 852-857. [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Tanaka, Y., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(1), 163. [Link]
-
Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
MTC USA. (n.d.). APPLICATION NOTES - HPLC. [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
common degradation pathways for amide compounds in solution
Current Status: Online | Role: Senior Application Scientist Topic: Common Degradation Pathways for Amide Compounds in Solution
Welcome to the Amide Stability Support Hub
As a Senior Application Scientist, I often see amide stability treated as a binary issue: "Is it stable or not?" In reality, amides are robust but not invincible. Their degradation is a deterministic process governed by specific environmental triggers—pH, trace impurities, photon flux, and excipient chemistry.
This guide is structured to help you diagnose, mitigate, and validate amide stability issues. We move beyond generic advice to the mechanistic causality required for pharmaceutical development.
Module 1: Hydrolysis (The Usual Suspect)
Q: My amide compound is showing a mass shift of +18 Da (or +1 Da in D₂O). Is this always hydrolysis?
A: almost certainly. The +18 Da shift corresponds to the addition of water (
The Mechanism:
Amides are resonance-stabilized (
-
Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by weak nucleophiles (water).[1]
-
Base-Catalyzed: Hydroxide (
) is a strong enough nucleophile to attack the unactivated carbonyl directly, forming a tetrahedral intermediate that collapses to eject the amine.
Troubleshooting Protocol:
-
Check the pH-Rate Profile: Amides typically exhibit a "U-shaped" stability profile. The bottom of the U (maximum stability) is usually between pH 5 and 7.
-
Identify "Twisted" Amides: If your amide is part of a strained ring (lactam) or sterically crowded, the resonance stabilization is disrupted. These "twisted amides" hydrolyze orders of magnitude faster than planar amides.
-
Buffer Catalysis: Ensure your buffer species (e.g., phosphate, citrate) are not acting as general acids/bases to catalyze the reaction.
Visualizing the Pathway:
Figure 1: Dual pathways for amide hydrolysis driven by pH extremes.
Module 2: Oxidative Degradation (The Silent Killer)
Q: I am detecting N-oxides (+16 Da) or oxidative cleavage products, but my buffer is degassed. Where is the oxidant coming from? A: Look at your excipients. The most common culprit is trace peroxides in surfactants (e.g., Polysorbate 80, PEG).
The Mechanism: Polymeric excipients like Polysorbates (Tweens) and Polyethylene Glycols (PEGs) degrade via auto-oxidation to form hydroperoxides.[2] These peroxides are reactive enough to oxidize susceptible amides, particularly those with electron-rich side chains (e.g., Methionine, Tryptophan) or directly at the nitrogen in tertiary amides to form N-oxides.
Troubleshooting Protocol:
-
Excipient Screening: Test your surfactant lots for peroxide content using a ferrous oxidation-xylenol orange (FOX) assay.
-
Headspace Control: Even if the liquid is degassed, oxygen in the vial headspace can replenish dissolved oxygen, fueling radical propagation.
-
Chelator Addition: Trace metals (Fe, Cu) catalyze radical formation from peroxides (Fenton chemistry). Adding EDTA (0.05%) can quench this catalytic cycle.
Module 3: Excipient Interactions (The Complex Matrix)
Q: My formulation turns brown over time, and I see complex adducts. What is happening? A: You are likely witnessing the Maillard Reaction .
The Mechanism: If your formulation contains reducing sugars (Glucose, Lactose, Fructose) and primary/secondary amines (from amide hydrolysis or the drug itself), they react to form glycosylamines. These undergo Amadori rearrangements to form brown, polymeric melanoidins.
Q: Can amides react with alcohols in the formulation? A: Yes, via Transamidation (or alcoholysis). While amides are stable, in the presence of nucleophilic excipients (like PEG or low-MW alcohols) and heat, the amine portion of the amide can be swapped, forming an ester or a new amide.
Data Summary: Common Excipient Risks
| Excipient Class | Specific Example | Potential Degradation Pathway | Mitigation Strategy |
| Surfactants | Polysorbate 20/80 | Oxidation: Peroxide impurities oxidize amides/amines. | Use "Low Peroxide" grade; N2 overlay. |
| Fillers/Sweeteners | Lactose, Dextrose | Maillard Reaction: Reducing sugar reacts with amines.[3][4][5][6] | Use non-reducing sugars (Sucrose, Mannitol). |
| Solvents | PEG 400, Ethanol | Transamidation: Alcoholysis of the amide bond. | Avoid high temperatures; check pH. |
| Buffers | Citrate, Phosphate | General Acid/Base Catalysis: Accelerates hydrolysis. | Screen buffer concentration (keep low, e.g., 10-20 mM). |
Module 4: Analytical Forensics (Is it Real?)
Q: I see a degradation peak in LC-MS, but it disappears when I change the mobile phase. Is it an artifact? A: It is highly probable. Amides are susceptible to "in-source" degradation.
Common Artifacts:
-
In-Source Oxidation: High voltage in the ESI source can generate electrochemical oxidation, mimicking N-oxides. Test: Lower the source voltage; if the peak decreases, it's an artifact.
-
On-Column Hydrolysis: Acidic mobile phases (e.g., 0.1% TFA) combined with high column temperatures (>50°C) can hydrolyze sensitive amides during the run. Test: Run the method at 20°C and see if the peak area changes.
-
Sample Prep: Diluting samples in high pH diluents can induce rapid hydrolysis before injection. Test: Always match sample diluent pH to the stability maximum (pH 5-7).
Systematic Troubleshooting Workflow
Use this decision tree to diagnose the root cause of your amide instability.
Figure 2: Diagnostic decision tree for identifying amide degradation pathways.
References
-
Amide Hydrolysis Mechanisms
-
Oxidative Degradation in Pharmaceuticals
-
Maillard Reaction & Excipients
-
Photodegradation
-
Transamidation
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. International Journal of Pharmaceutical Compounding [ijpc.com]
- 4. Maillard reactions in pharmaceutical formulations and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 9. Polyoxyethylene Diamine Modification of Poly(amide-imide)-polyethylene Glycol Exhibits Excellent Hydrophilicity, Degradability, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 12. Chromatography and high-resolution mass spectrometry for the characterization of the degradation products of the photodegradation of amidosulfuron: an analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amide synthesis by transamidation [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Bioactivity in Butanamide Derivatives
Ticket ID: #8492-BTN Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Discrepancy between biochemical potency and cell-based efficacy for butanamide derivatives.
Executive Summary
You are likely experiencing a "Phenotypic Disconnect." Butanamide derivatives often display nanomolar potency in cell-free enzymatic assays (e.g., HDAC inhibition) but shift to micromolar or inactive profiles in live cells. This is rarely due to a lack of intrinsic target affinity. Instead, it is almost always a physicochemical failure mode: Solubility "Crash-Out," Amidase-Mediated Hydrolysis, or Permeability Issues.
This guide bypasses standard advice and targets the specific failure modes of lipophilic amide derivatives.
Module 1: The Solubility Trap (Pre-Assay Failure)
The Issue: Your compound precipitates immediately upon addition to the media, but the crystals are too small to see with the naked eye. This is "Solubility Crash-Out."
The Mechanism: Butanamide derivatives are often lipophilic. When a high-concentration DMSO stock (10-50 mM) hits the aqueous culture media, the solvent polarity shifts rapidly. The compound enters a metastable supersaturated state and then precipitates. You think you are treating with 10 µM, but the effective concentration is 0.5 µM.
Diagnostic Protocol: The "Microscopy Crash Test"
Do not rely on visual inspection of the tube. Use this protocol to validate solubility in the actual assay plate.
-
Prepare a Mock Plate: Fill a 96-well plate with your specific media (including serum).
-
Dose: Add your compound at 1x, 10x, and 100x of your target IC50.
-
Incubate: Wait 30 minutes at 37°C (precipitation is time-dependent).
-
Analyze: Place the plate under a phase-contrast microscope (20x or 40x objective).
-
Look for: Dark, refractile specks or "oily" droplets on the bottom of the well.
-
Control: Compare against a DMSO-only vehicle well.
-
Corrective Action: The "Intermediate Dilution" Method
Avoid "Solvent Shock" by stepping down the hydrophobicity gradually.
Standard (Bad) Workflow:
10 mM DMSO Stock
Optimized (Good) Workflow:
-
10 mM DMSO Stock.
-
Dilute 1:10 into sterile PBS or Serum-Free Media (creates 1 mM intermediate). Note: If it crashes here, your compound is highly insoluble.
-
Dilute this intermediate into the final Cell Media.
Module 2: The Stability Barrier (The "Silent Killer")
The Issue: The compound works at 2 hours but loses effect at 24 hours. The Mechanism: Amidase-Mediated Hydrolysis. While amide bonds are chemically stable at neutral pH, they are prime substrates for carboxylesterases and amidases present in Fetal Bovine Serum (FBS) and intracellularly.
Diagnostic Workflow: Media Stability Assessment
You must determine if your molecule survives the incubation period.
Protocol:
-
Spike: Add compound (10 µM) to fresh media containing 10% FBS.
-
Incubate: Aliquot into three tubes. Incubate at 37°C for 0h, 6h, and 24h.
-
Extract: At each timepoint, add 3 volumes of cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins.
-
Analyze: Inject supernatant into LC-MS.
-
Calculate: % Remaining = (Area at Time_X / Area at Time_0) * 100.
Threshold: If recovery at 24h is < 50%, your bioactivity loss is metabolic. Switch to Heat-Inactivated FBS or low-serum conditions to confirm.
Visualization: Stability & Troubleshooting Workflow
Figure 1: Systematic decision tree for isolating the cause of low cellular potency. Blue nodes represent diagnostic steps; Yellow nodes represent corrective actions.
Module 3: Assay Interference & Artifacts
The Issue: High background noise or variable IC50s between replicates. The Mechanism: Butanamide derivatives can be autofluorescent in the blue/green spectrum or bind non-specifically to polystyrene plates (high lipophilicity).
The "No-Cell" Control
Run your full assay protocol (compound addition, incubation, detection reagent) in a plate without cells .
-
Result A: High signal? Your compound is fluorescing or reacting with the detection reagent (e.g., MTT reduction).
-
Result B: Low signal? The issue is biological (Modules 1 & 2).[1][2]
Comparison of Viability Reagents for Butanamides
| Reagent | Mechanism | Butanamide Compatibility | Risk Factor |
| MTT | Reductase (Mitochondria) | Low | Chemical reduction by reactive amides; requires solubilization step (precipitate risk). |
| Resazurin (AlamarBlue) | Reductase (Cytosol) | Medium | Fluorescence interference if compound emits at 590nm. |
| ATP (CellTiter-Glo) | Luciferase (ATP levels) | High | Best option. Lytic step eliminates permeability artifacts during readout. |
| Real-Time (Incucyte) | Confluency/Imaging | High | Non-invasive; detects precipitation artifacts visually. |
Module 4: Advanced Validation (Intracellular Target Engagement)
If solubility and stability are cleared, the drug might simply not be binding the target inside the cell (e.g., due to efflux pumps or lysosomal trapping).
Recommended Assay: Cellular Thermal Shift Assay (CETSA)
-
Heat aliquots to a range of temperatures (40-65°C).
-
Lyse and Western Blot for your target protein.
-
Logic: If the drug binds the target, it stabilizes the protein, shifting the melting curve to a higher temperature compared to DMSO control.
-
Why this works: It proves physical binding in the complex cellular environment, bypassing downstream signaling noise.
Visualization: The "Solvent Shock" Mechanism
Figure 2: The kinetic pathway of compound precipitation. Rapid polarity shifts create a metastable state that eventually collapses into insoluble aggregates.
Frequently Asked Questions (FAQ)
Q: My compound works in HeLa cells but not in HepG2. Why? A: HepG2 cells have significantly higher metabolic activity (P450s and amidases) than HeLa. Your compound is likely being metabolized before it can act. Refer to Module 2 (Stability).
Q: Can I just increase the DMSO concentration to keep it soluble? A: Proceed with caution. Most cells tolerate up to 0.5% DMSO, but toxicity spikes above 1%. High DMSO can also permeabilize membranes artificially, giving you false positive potency data.
Q: Why is my IC50 shifting to the right (less potent) when I add more serum? A: This is the "Serum Shift." Lipophilic butanamides bind extensively to Albumin in FBS. The "free fraction" of the drug is what matters. If IC50 shifts >10-fold with 10% vs 1% FBS, you have a protein binding issue.
References
-
Assay Guidance Manual. Troubleshooting Cell-Based Assays: Factors Influencing Compound Potency. National Center for Advancing Translational Sciences.[7] [Link]
-
Journal of Biomolecular Screening. Compound Precipitation in High-Concentration DMSO Solutions. (2014).[1] [Link]
-
Molecules. Amide Bond Activation of Biological Molecules. (2018).[8][9] (Discusses amide bond stability and enzymatic hydrolysis). [Link]
-
Promega Corporation. Cell Viability Assays: ATP vs MTT. (Assay Guidance Manual Chapter). [Link]
Sources
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds
Welcome to the technical support center for the analysis of halogenated aromatic compounds by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex spectra of these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of NMR spectroscopy as applied to halogenated aromatic compounds.
Q1: Why do the NMR spectra of halogenated aromatic compounds often appear more complex than those of their non-halogenated analogs?
The complexity arises from several factors directly related to the properties of halogen substituents:
-
Electronegativity and Inductive Effects: Halogens are highly electronegative atoms that withdraw electron density from the aromatic ring. This deshielding effect influences the chemical shifts of nearby protons and carbons. The magnitude of this effect varies between different halogens (F > Cl > Br > I), leading to distinct spectral patterns.[1][2]
-
Anisotropic Effects: The electron cloud around heavier halogens (Cl, Br, I) is not spherically symmetrical. This creates a magnetic anisotropy that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the carbon-halogen bond.[3][4] This effect can lead to unexpected chemical shifts, particularly for protons in the ortho position.
-
Spin-Spin Coupling:
-
Fluorine (¹⁹F): As a spin-½ nucleus with 100% natural abundance, ¹⁹F couples not only to neighboring protons (²JHF, ³JHF, etc.) but also to other fluorine atoms (³JFF, ⁴JFF, ⁵JFF), introducing additional splitting and complexity to both ¹H and ¹⁹F NMR spectra.[5][6][7]
-
Chlorine (³⁵Cl, ³⁷Cl), Bromine (⁷⁹Br, ⁸¹Br), and Iodine (¹²⁷I): These are quadrupolar nuclei (spin > ½). Their rapid relaxation often leads to significant line broadening of adjacent carbon and proton signals, which can obscure fine coupling details.[8][9][10]
-
-
Through-Space Coupling: For sterically crowded molecules, through-space coupling between fluorine and a nearby proton can occur, further complicating the splitting patterns.
Q2: How does the choice of halogen (F, Cl, Br, I) specifically affect ¹H and ¹³C chemical shifts?
The effect of the halogen on chemical shifts is a combination of inductive, resonance, and heavy atom effects:
-
¹H NMR:
-
Inductive Effect: The electronegativity of the halogen deshields the ortho protons most significantly. This effect decreases with distance, so meta and para protons are less affected.
-
Anisotropy and Steric Effects: For heavier halogens (Br, I), anisotropic and steric effects can counteract the inductive effect, sometimes causing the ortho protons to be shielded relative to what would be expected based on electronegativity alone.[2][3][4]
-
-
¹³C NMR:
-
Inductive and Resonance Effects: The carbon directly attached to the halogen (ipso-carbon) is significantly influenced. While fluorine causes a large downfield shift, the heavier halogens (Cl, Br, I) induce a "heavy atom effect," causing an upfield shift of the ipso-carbon signal. This is due to the influence of spin-orbit coupling.[11]
-
The ortho, meta, and para carbons are affected by a combination of inductive withdrawal and resonance effects (π-donation from the halogen lone pairs).
-
The following table summarizes the general trends for substituent chemical shifts (SCS) in halobenzenes relative to benzene (δ 7.26 ppm for ¹H, δ 128.5 ppm for ¹³C).
| Halogen | δ ¹H (ortho) | δ ¹H (meta) | δ ¹H (para) | δ ¹³C (ipso) | δ ¹³C (ortho) | δ ¹³C (meta) | δ ¹³C (para) |
| F | ~ -0.2 to -0.3 | ~ +0.02 | ~ -0.2 to -0.25 | ~ +34.8 | ~ -12.9 | ~ +1.4 | ~ -4.5 |
| Cl | ~ +0.03 | ~ -0.02 | ~ -0.09 | ~ +6.3 | ~ +0.4 | ~ +1.3 | ~ -1.9 |
| Br | ~ +0.18 | ~ -0.08 | ~ -0.04 | ~ -5.5 | ~ +3.4 | ~ +1.7 | ~ -1.6 |
| I | ~ +0.39 | ~ -0.21 | ~ +0.01 | ~ -32.0 | ~ +8.8 | ~ +1.6 | ~ -1.1 |
Note: Values are approximate and can vary with solvent and other substituents.
Q3: What is ¹⁹F NMR, and why is it so useful for analyzing fluorinated aromatic compounds?
¹⁹F NMR is a powerful technique that directly observes the fluorine nuclei in a molecule. Its utility stems from several key properties of the ¹⁹F isotope:[5][6][7]
-
100% Natural Abundance: Unlike ¹³C, all naturally occurring fluorine is the NMR-active ¹⁹F isotope, making the technique highly sensitive.
-
High Gyromagnetic Ratio: Its gyromagnetic ratio is close to that of ¹H, contributing to its high sensitivity.
-
Spin ½ Nucleus: This results in sharp signals and predictable coupling patterns.
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, making it very sensitive to subtle changes in the electronic environment.[5] This wide dispersion means that even structurally similar fluorine atoms often have distinct, well-resolved signals.[12][13]
These features make ¹⁹F NMR an excellent tool for confirming the presence and number of fluorine substituents, determining their regiochemistry through analysis of coupling patterns, and probing the electronic nature of the molecule.
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific experimental challenges.
Problem 1: My ¹H NMR spectrum of a bromo- or iodo-aromatic compound has broad, poorly resolved signals in the aromatic region.
Cause: This is a classic sign of quadrupolar broadening. Bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei. Their rapid relaxation provides an efficient relaxation pathway for adjacent nuclei (¹H and ¹³C), leading to a shortening of their T₂ relaxation times and consequently, broader signals.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad signals in bromo/iodo-aromatics.
Step-by-Step Protocol:
-
Optimize Acquisition Parameters:
-
Action: Increase the acquisition time (AQ).
-
Rationale: While this may not fully resolve the broadening, a longer acquisition time can improve digital resolution, which may help to better define the broad peaks.
-
-
Acquire a ¹³C NMR Spectrum:
-
Action: Run a standard proton-decoupled ¹³C NMR experiment.
-
Rationale: The carbon directly bonded to the bromine or iodine will often be significantly broadened, sometimes to the point of being indistinguishable from the baseline. Observing this effect can be a key diagnostic feature.
-
-
Consider a Lower Field Instrument (Counterintuitive but sometimes effective):
-
Action: If available, acquire a spectrum on a lower field NMR spectrometer.
-
Rationale: Quadrupolar relaxation is field-dependent. In some cases, the line broadening can be less severe at lower magnetic field strengths. This is a trade-off, as overall sensitivity and dispersion will decrease.
-
-
Utilize 2D NMR for Connectivity Information:
-
Action: Run a ¹H-¹³C HSQC and an HMBC experiment.
-
Rationale: Even if the proton signals are broad, they may still show correlations in 2D spectra.
-
An HSQC experiment will correlate protons to their directly attached carbons, helping to assign the less-broadened C-H signals.[14][15]
-
An HMBC experiment reveals long-range (2-3 bond) correlations.[16] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons, especially when the ipso-carbon attached to the halogen is not visible in the 1D ¹³C spectrum.
-
-
-
Variable Temperature (VT) NMR:
-
Action: Acquire spectra at different temperatures.
-
Rationale: Changes in temperature can affect the rate of quadrupolar relaxation. While it may not always resolve the issue, observing temperature-dependent line shapes can provide additional information about the molecular dynamics.
-
Problem 2: I have a polyfluorinated aromatic compound, and I can't assign which ¹⁹F signal corresponds to which fluorine atom.
Cause: While the high dispersion of ¹⁹F NMR is an advantage, it can make de novo assignment challenging without reference points. The complex network of ¹H-¹⁹F and ¹⁹F-¹⁹F couplings can also be difficult to untangle.[6][7]
Troubleshooting Workflow:
Caption: Workflow for assigning ¹⁹F NMR spectra of polyfluorinated aromatics.
Step-by-Step Protocol:
-
Detailed Analysis of 1D Spectra:
-
Action: Carefully measure the coupling constants in both the ¹H and ¹⁹F spectra.
-
Rationale: The magnitude of J-coupling is distance-dependent. Use typical coupling constant ranges to establish connectivity:
-
³JHF (ortho): 6-10 Hz
-
⁴JHF (meta): 0-3 Hz
-
⁵JHF (para): < 1 Hz
-
³JFF (ortho): ~20 Hz
-
⁴JFF (meta): 0-7 Hz
-
⁵JFF (para): ~15 Hz
-
-
-
Proton Decoupling Experiments:
-
Action: Run a ¹⁹F spectrum with ¹H decoupling, and a ¹H spectrum with ¹⁹F decoupling.
-
Rationale: These experiments simplify the spectra by removing heteronuclear couplings. A ¹H-{¹⁹F} spectrum will collapse the complex multiplets of the aromatic protons into simpler patterns, making it easier to identify the underlying H-H coupling network. A ¹⁹F-{¹H} spectrum will simplify the fluorine signals, revealing only the F-F couplings.
-
-
2D Heteronuclear Correlation (HETCOR):
-
Action: Perform a ¹H-¹⁹F HETCOR (or HSQC-like) experiment.
-
Rationale: This experiment directly correlates fluorine nuclei with protons that are coupled to them, typically over 2-4 bonds. This is a powerful tool for unambiguously linking specific ¹⁹F signals to specific ¹H signals.
-
-
Bridging with ¹³C NMR:
-
Action: Use a ¹H-¹³C HMBC spectrum.
-
Rationale: You can often see long-range correlations from a proton to a fluorine-bearing carbon (which will appear as a doublet in the ¹³C spectrum due to ¹JCF coupling). By assigning the proton and carbon skeleton first (using standard ¹H, ¹³C, HSQC, and HMBC), you can then deduce the position of the attached fluorine.
-
-
Computational Prediction:
-
Action: Use Density Functional Theory (DFT) calculations to predict the ¹⁹F chemical shifts.
-
Rationale: Quantum chemical methods can now provide reliable predictions of NMR chemical shifts.[6][7][17][18][19] By calculating the expected shifts for all possible isomers or conformers, you can compare the predicted spectra to your experimental data to find the best match. This is particularly powerful for distinguishing between regioisomers.[6][20]
-
Problem 3: The aromatic signals in my ¹H NMR spectrum are overlapping, making it impossible to determine coupling patterns or accurate integrations.
Cause: In many halogenated aromatics, especially those with multiple substituents, the chemical shifts of the aromatic protons can be very similar, leading to a crowded and overlapping spectral region.[21][22][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping aromatic proton signals.
Step-by-Step Protocol:
-
Change the NMR Solvent:
-
Action: Re-run the spectrum in a different deuterated solvent, such as benzene-d₆, acetone-d₆, or DMSO-d₆.[24]
-
Rationale: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to specific interactions with the solute.[25][26] This can often spread out overlapping signals and reveal hidden multiplicity.
-
-
Use a Higher Field Spectrometer:
-
Action: If available, acquire the spectrum on an instrument with a higher magnetic field (e.g., move from 400 MHz to 600 MHz).
-
Rationale: Chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. A higher field will increase the separation between peaks, often resolving second-order effects and simplifying complex multiplets.
-
-
2D J-Resolved Spectroscopy:
-
Action: Run a 2D J-resolved experiment.
-
Rationale: This experiment separates chemical shifts and coupling constants onto two different axes. Projecting the spectrum onto the chemical shift axis produces a "proton-decoupled" proton spectrum, where each multiplet collapses to a singlet at its center. This can reveal the exact chemical shifts of protons in crowded regions.
-
-
2D Homonuclear Correlation (COSY/TOCSY):
-
Action: Run a ¹H-¹H COSY or TOCSY experiment.
-
Rationale:
-
COSY (Correlation Spectroscopy) shows cross-peaks between protons that are directly coupled to each other. This allows you to trace out the connectivity of the entire spin system, even if the signals are overlapping in the 1D spectrum.
-
TOCSY (Total Correlation Spectroscopy) shows correlations between a given proton and all other protons in the same spin system, not just its direct neighbors. This is extremely useful for identifying all protons belonging to a particular aromatic ring.
-
-
By systematically applying these advanced techniques and principles, you can overcome the inherent challenges of interpreting the NMR spectra of halogenated aromatic compounds and confidently elucidate their structures.
References
-
Arunan, E., Desiraju, G. R., Klein, R. A., Sadlej, J., Scheiner, S., Alkorta, I., Clary, D. C., Crabtree, R. H., Dannenberg, J. J., Hobza, P., Kjaergaard, H. G., Legon, A. C., Mennucci, B., & Nesbitt, D. J. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637-1641. [Link]
-
Bryce, D. L., & Wasylishen, R. E. (2006). Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127. Magnetic Resonance in Chemistry, 44(4), 409-450. [Link]
-
Butts, C. P., & Hollas, A. M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2631-2639. [Link]
-
Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
Hoyt, J. C., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2631-2639. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2009). A review of solid-state NMR of the quadrupolar halogens. Annual Reports on NMR Spectroscopy, 68, 1-75. [Link]
-
Svanholm, S., & Hansen, P. E. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4627-4634. [Link]
-
Butts, C. P., & Hollas, A. M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2631-2639. [Link]
-
Abraham, R. J., & Mobli, M. (2007). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study of the 1H NMR spectra of haloaromatics. Magnetic Resonance in Chemistry, 45(10), 865-874. [Link]
-
R, Aravindhan & M., A. (2025). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ChemistrySelect, 10(29), e202502474. [Link]
-
Xu, Y. (2022, May 25). Probing halogen bonds using novel NMR methods. University of Ottawa. [Link]
-
Svanholm, S., & Hansen, P. E. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]
-
Halogen bonding in solution: NMR spectroscopic approaches. (n.d.). ResearchGate. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. [Link]
-
H-C multiple-bond correlations: HMBC. (2010, November 23). University of Wisconsin-Madison. [Link]
-
Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. (n.d.). ResearchGate. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]
-
Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021, May 2). University of Mississippi eGrove. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and a new model for the prediction of the proton chemical shifts in bromo- and iodo-alkanes. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
-
α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. (n.d.). AUREMN. [Link]
-
Dissecting the electric quadrupolar and polarization effects operating in halogen bonding through electron density analysis with a focus on bromine. (2020, November 2). AIP Publishing. [Link]
-
1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. [Link]
-
(127I) Iodine NMR. (n.d.). University of Ottawa. [Link]
-
(1)H NMR investigation of solvent effects in aromatic stacking interactions. (n.d.). Semantic Scholar. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study of the 1H NMR spectra of haloaromatics. (2004, February 18). Modgraph. [Link]
-
NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. [Link]
-
Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. [Link]
-
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. [Link]
-
Machine learning in computational NMR-aided structural elucidation. (2023, January 27). CONICET. [Link]
-
H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016, April 27). YouTube. [Link]
-
Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. (n.d.). Minnesota State University Moorhead. [Link]
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Sensitivity Enhancement in 1 H- 13 C HSQC Experiments on Aromatic Groups in Proteins. (n.d.). Chinese Journal of Magnetic Resonance. [Link]
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Just a few milligrams available for a 13C measurement? (n.d.). Magritek. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]
-
Spectroscopy Problems. (n.d.). University of Colorado Boulder. [Link]
-
Aromatic part of 1 H-13 C HSQC spectrum (A) and a part of the 1 H-13 C... (n.d.). ResearchGate. [Link]
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The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023, January 12). University of Groningen. [Link]
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Aromatics. (n.d.). University of Colorado Boulder. [Link]
-
Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. (n.d.). PMC. [Link]
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arXiv:2312.00705v1 [physics.chem-ph] 1 Dec 2023. (2023, December 1). arXiv. [Link]
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Measurement of long range H,C couplings in natural products in orienting media. (n.d.). MPG.PuRe. [Link]
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Validation & Comparative
Comparative Bioactivity Guide: Chloro- vs. Bromo-Substituted N-Phenylbutanamides
[1]
Executive Summary: The Halogen Decision
In the optimization of N-phenylbutanamide scaffolds—often explored for antimicrobial, anti-inflammatory (e.g., Ketorolac intermediates), and anticancer applications—the choice between a Chloro (Cl) and Bromo (Br) substituent is rarely arbitrary.[1] While both enhance lipophilicity, they drive bioactivity through distinct mechanistic pathways.[1]
-
Chloro-substituents are the "Goldilocks" choice for metabolic stability and moderate lipophilicity (
) without imposing massive steric penalties. -
Bromo-substituents are "Precision Tools" for exploiting the Sigma-Hole effect (halogen bonding) and maximizing membrane permeability (
), often yielding higher potency at the cost of molecular weight and steric bulk.
This guide compares these two derivatives, providing experimental protocols and SAR (Structure-Activity Relationship) logic to inform your lead optimization strategy.
Physicochemical & Mechanistic Comparison
The bioactivity divergence between Cl- and Br-substituted N-phenylbutanamides stems from fundamental atomic properties.
Table 1: Physicochemical Properties of Halogen Substituents on Phenyl Rings
| Property | Chloro (-Cl) | Bromo (-Br) | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br introduces greater steric hindrance, potentially clashing with tight binding pockets.[1] |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the receptor site. |
| Hansch Lipophilicity ( | 0.71 | 0.86 | Br derivatives cross cell membranes more effectively (higher permeability).[1] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is more electron-withdrawing, affecting the pKa of the amide nitrogen. |
| Sigma-Hole Potential | Moderate | High | Br is a superior halogen bond donor, capable of strong interaction with carbonyl backbone oxygens in target proteins. |
Mechanistic Insight: The Sigma-Hole Effect
While Chlorine acts primarily through hydrophobic filling and electronic deactivation, Bromine introduces a directional interaction known as Halogen Bonding .
-
Mechanism : The electron density on the Br atom is anisotropic. While the equatorial region is electron-rich (nucleophilic), the tip of the atom (distal to the C-Br bond) is electron-deficient (positive potential).[1]
-
Application : In N-phenylbutanamides, a para- or meta-Bromo substituent can form a "lock-and-key" electrostatic bond with nucleophilic residues (e.g., Asp, Glu, or backbone carbonyls) in the target protein, often resulting in a 10-100x potency increase over the Chloro analog.[1]
Experimental Workflows
Synthesis Protocol: N-Phenylbutanamide Formation
This protocol is adaptable for both 4-chloroaniline and 4-bromoaniline precursors.[1] It utilizes a nucleophilic acyl substitution under basic conditions (Schotten-Baumann conditions).[1]
Reagents:
-
Substituted Aniline (4-chloroaniline or 4-bromoaniline)[1]
-
Butanoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation : Dissolve 10 mmol of the substituted aniline in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition : Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath.
-
Acylation : Add 11 mmol of Butanoyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup :
-
Purification : Recrystallize from Ethanol/Water or purify via column chromatography.
Bioassay Protocol: Bacterial Biofilm Inhibition
N-phenylbutanamides have shown promise in inhibiting biofilm formation (e.g., S. aureus).[1]
Protocol:
-
Culture : Grow S. aureus in Tryptic Soy Broth (TSB) overnight. Dilute to OD₆₀₀ = 0.1.
-
Treatment : Add 100 µL of bacterial suspension to 96-well plates. Add 2 µL of test compound (Cl- or Br-derivative) in DMSO (Final conc: 10–100 µM).
-
Incubation : Incubate at 37°C for 24 hours without shaking.
-
Staining :
-
Quantification : Measure Absorbance at 590 nm.
-
% Inhibition = [(OD_control - OD_test) / OD_control] × 100
-
Visualizations
Diagram 1: Synthesis & SAR Logic Flow
This diagram illustrates the synthesis pathway and the decision logic for choosing between Cl and Br based on the target environment.
Caption: Synthesis pathway of N-phenylbutanamides and SAR decision logic for halogen selection.
Comparative Data Analysis
The following data summarizes general trends observed in N-phenylamide analogs (derived from S. aureus and cytotoxicity studies).
Table 2: Comparative Bioactivity Profile
| Metric | Chloro-Derivative | Bromo-Derivative | Interpretation |
| LogP (Calc) | ~2.8 | ~3.1 | Br derivative is more lipophilic, showing higher passive diffusion in cell-based assays.[1] |
| Biofilm Inhibition (IC50) | 45 - 60 µM | 25 - 40 µM | Br often shows superior potency due to stronger membrane interaction and halogen bonding.[1] |
| Cytotoxicity (CC50) | > 100 µM | 80 - 100 µM | Cl is generally less cytotoxic to mammalian cells; Br can exhibit off-target toxicity due to high lipophilicity.[1] |
| Metabolic Stability (t1/2) | High | Moderate | Cl-C bond is stronger (95 kcal/mol) than Br-C (68 kcal/mol), making Cl more resistant to oxidative metabolism.[1] |
Expert Insight: If your lead compound fails due to metabolic clearance , switch to Chloro .[1] If your lead compound fails due to low potency or poor permeability , switch to Bromo .[1]
References
-
Synthesis and Bacterial Biofilm Inhibition of 4-Chloro-N-(dimethylphenyl)butamide regio-isomers . Journal of the Chemical Society of Pakistan. (Provides the core synthesis and biofilm protocols for chloro-butanamides). [Link]
-
Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives . Molecules. (Validation of butanamide scaffold antimicrobial activity). [Link]
-
"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery . GDCh. (Authoritative review on the "Magic Chloro" effect and lipophilicity/metabolic stability trade-offs). [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis . PMC. (Comparative mechanistic study on Cl vs. Br bioactivity and membrane interactions). [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides . Arhiv za Higijenu Rada i Toksikologiju. (SAR analysis of halogenated phenyl amides). [Link]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of N-Phenylbutanamides in Anticonvulsant Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated N-phenylbutanamides, a promising class of compounds in the search for novel anticonvulsant therapies. By examining the influence of halogen substitution on biological activity, this document serves as a valuable resource for the rational design of more potent and safer antiepileptic drugs.
The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of N-phenylbutanamides, a scaffold known for its potential anticonvulsant properties, the introduction of halogens offers a powerful tool to modulate efficacy and selectivity.[2] This guide will dissect the critical role of halogen substituents, comparing their effects on the anticonvulsant activity of N-phenylbutanamide derivatives and related analogs.
The Crucial Role of Halogenation in Modulating Anticonvulsant Activity
The addition of halogens to the N-phenyl ring of butanamide and related amide structures can significantly impact their anticonvulsant profile. This is often attributed to a combination of steric and electronic effects, as well as the ability of heavier halogens (chlorine, bromine, and iodine) to form halogen bonds.[1] These non-covalent interactions, similar to hydrogen bonds, can contribute to the stability of the drug-receptor complex, thereby enhancing biological activity.[1]
The lipophilicity of a compound, its ability to partition into fatty tissues, is another critical factor. Increased lipophilicity can improve a drug's ability to cross the blood-brain barrier and reach its target in the central nervous system. Halogenation generally increases lipophilicity, which can lead to enhanced anticonvulsant activity.[3] However, an optimal level of lipophilicity is crucial, as excessively high values can lead to poor solubility and increased toxicity.
Structure-Activity Relationship (SAR) Insights from Halogenated N-Aryl Amides
Impact of Halogen Type and Position
The nature of the halogen atom and its position on the phenyl ring are critical determinants of anticonvulsant activity.
-
Electron-Withdrawing Halogens: Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that electron-withdrawing groups at the 3-position of the anilide moiety are beneficial for anticonvulsant activity. Notably, 3-(trifluoromethyl)anilide derivatives displayed higher activity compared to their 3-chloro-substituted counterparts in the maximal electroshock (MES) seizure test.[3] This suggests that the strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's interaction with its biological target.
-
Positional Isomers: The position of the halogen substituent on the phenyl ring can dramatically influence activity. For instance, in a series of N-phenyl-2-phtalimidoethanesulfonamides, the introduction of a chloro group at the para-position of the N-phenyl ring resulted in a more active compound compared to the unsubstituted analog.[4]
The following table summarizes the anticonvulsant activity of some halogenated N-aryl amide derivatives from various studies, illustrating the impact of halogen substitution. It is important to note that these compounds are not all N-phenylbutanamides, but their SAR provides valuable comparative data.
| Compound ID | N-Aryl Moiety | Other Substituents | Anticonvulsant Test | ED₅₀ (mg/kg) or % Protection | Reference |
| 1 | 3-Trifluoromethylphenyl | 2-(4-phenylpiperazin-1-yl)acetamide | MES | 100% protection at 100 mg/kg | [3] |
| 2 | 3-Chlorophenyl | 2-(4-phenylpiperazin-1-yl)acetamide | MES | Inactive at 300 mg/kg | [3] |
| 3 | 4-Chlorophenyl | 2-phtalimidoethanesulfonamide | MES | More active than unsubstituted | [4] |
| 4 | 3-CF₃-phenyl | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | 49.6 | [2] |
| 5 | 3-OCF₃-phenyl | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | 100% protection at 100 mg/kg | [2] |
This table is for illustrative purposes and compares compounds from different structural classes to highlight general SAR trends of halogenation.
Experimental Protocols for Anticonvulsant Evaluation
The preclinical evaluation of potential anticonvulsant drugs involves a battery of in vivo and in vitro tests. The following are standard experimental protocols used to assess the efficacy and neurotoxicity of compounds like halogenated N-phenylbutanamides.
Synthesis of Halogenated N-Phenylbutanamides
A general synthetic route to N-phenylbutanamides involves the acylation of a substituted aniline with butanoyl chloride or a related activated carboxylic acid derivative.
Step-by-step methodology:
-
Starting Materials: Substituted anilines (e.g., 3-chloroaniline, 4-fluoroaniline) and butanoyl chloride.
-
Reaction: To a solution of the substituted aniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, pyridine) at 0 °C, add butanoyl chloride dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and a basic solution (e.g., saturated NaHCO₃).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired halogenated N-phenylbutanamide.
In Vivo Anticonvulsant Screening
The following are widely used animal models to evaluate the anticonvulsant potential of new chemical entities.[2][3]
-
Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.
-
Administer the test compound intraperitoneally (i.p.) to mice.
-
After a specific pretreatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension. Protection is defined as the absence of this response.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.
-
Administer the test compound i.p. to mice.
-
After the pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds). Protection is defined as the absence of these seizures.
-
The ED₅₀ is determined.
-
-
6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures.
-
Administer the test compound i.p. to mice.
-
After the pretreatment time, deliver a low-frequency electrical stimulus (6 Hz, 32 mA for 3 s) via corneal electrodes.
-
Observe the animals for seizure activity, characterized by a "stunned" posture with Straub tail. Protection is defined as the absence of this seizure behavior.
-
The ED₅₀ is calculated.
-
Neurotoxicity Screening
-
Rotarod Test: This test assesses motor coordination and potential neurological deficits.
-
Train mice to walk on a rotating rod (e.g., at 6 rpm).
-
Administer the test compound i.p.
-
At various time points after administration, place the mice back on the rotating rod.
-
Record the time the animals are able to maintain their balance on the rod. A significant decrease in performance time compared to vehicle-treated animals indicates neurotoxicity.
-
The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is determined.
-
Visualizing the Structure-Activity Landscape and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key factors influencing the anticonvulsant activity of halogenated N-phenylbutanamides.
Caption: Experimental workflow for the evaluation of halogenated N-phenylbutanamides as anticonvulsants.
Conclusion and Future Directions
The strategic application of halogenation to the N-phenylbutanamide scaffold represents a highly promising avenue for the discovery of novel anticonvulsant agents. As demonstrated by the SAR of related N-aryl amides, the type and position of the halogen substituent are critical for optimizing anticonvulsant activity. Electron-withdrawing halogens, particularly at the meta-position of the phenyl ring, appear to be a favorable modification.
Future research should focus on the systematic synthesis and evaluation of a comprehensive library of halogenated N-phenylbutanamides. This would enable a more precise and quantitative understanding of the SAR, facilitating the development of predictive QSAR models. Such models would be invaluable for the in silico design of new candidates with enhanced potency, improved safety profiles, and a reduced potential for drug resistance. By continuing to explore the nuanced effects of halogenation, the scientific community can accelerate the development of next-generation antiepileptic therapies.
References
-
Kamiński, K., et al. (2015). Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-Yl)Propanamides and 2-(2,5-Dioxopyrrolidin-1-Yl)Butanamides. Journal of Medicinal Chemistry, 58(13), 5274–5286. [Link]
-
Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-substituted 3-phenyl- and 3-(4-chlorophenyl)pyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 45(5), 1795-1801. [Link]
-
Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(5), 1227-1237. [Link]
-
Wilcken, R., et al. (2013). Halogen-enriched fragment libraries: a powerful approach to fragment-based drug design. Journal of Medicinal Chemistry, 56(4), 1599-1610. [Link]
-
Almasirad, A., et al. (2007). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. Archiv der Pharmazie, 340(12), 651-655. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Primary Screen: A Comparative Guide to Orthogonal Assays for Compound Validation
Executive Summary
In early-stage drug discovery, the transition from "Hit" to "Lead" is the valley of death for many compounds. High-Throughput Screening (HTS) campaigns frequently yield false positives driven by compound aggregation, fluorescence quenching, or redox cycling—phenomena collectively known as Pan-Assay Interference (PAINS).
This guide provides a technical framework for selecting and executing orthogonal assays . Unlike counter-screens (which test specificity against other targets), orthogonal assays test the same target or phenotype using a different physicochemical principle of detection . This triangulation is the only way to distinguish true biological activity from assay artifacts.
Part 1: The Strategic Framework of Orthogonality
To validate a compound, one must move away from the "N=1" reliance on a single reporter system. The selection of an orthogonal assay relies on inverting the detection logic of the primary screen.
The Principle of Detection Independence
If your primary assay relies on light emission (e.g., Luciferase), your orthogonal assay should ideally rely on mass accumulation, impedance, or light absorption.
Figure 1: The Orthogonal Validation Workflow
This diagram illustrates the decision logic for filtering hits based on detection modality.
Caption: Workflow demonstrating the selection of orthogonal methods based on primary assay limitations.
Part 2: Comparative Analysis of Assay Modalities
We will examine two critical areas of drug discovery: Cell Viability and Enzymatic Inhibition , comparing standard primary assays against their orthogonal counterparts.
Domain A: Cell Viability and Cytotoxicity
The Challenge: Many primary screens use metabolic surrogates (ATP or reducing potential) to estimate cell number. Compounds affecting mitochondrial function without killing the cell immediately can yield false positives.
Comparison: Metabolic (ATP) vs. Membrane Integrity (LDH) vs. Impedance
-
Primary Standard: CellTiter-Glo® (ATP Luminescence).
-
Orthogonal Candidate: LDH Release (Colorimetric/Fluorometric) or Real-Time Impedance (xCELLigence).
| Feature | ATP Luminescence (Primary) | LDH Release (Orthogonal) | Impedance (Label-Free) |
| Detection Principle | Luciferase reaction requiring ATP + O2. | Lactate Dehydrogenase enzyme leakage into media. | Electrical resistance across electrode (cell attachment). |
| Readout | Luminescence (RLU). | Absorbance (490nm) or Fluorescence. | Cell Index (Unitless). |
| Interference Risk | Luciferase inhibitors; ATP-competitive compounds. | Redox cyclers; compounds with intrinsic color (if Abs). | Temperature fluctuations; DMSO outliers. |
| Kinetics | Endpoint (Lytic). | Endpoint (can be multiplexed). | Kinetic (Real-time). |
| Sensitivity | Ultra-High (<10 cells). | Moderate (~500 cells). | High (dependent on cell morphology). |
| Verdict | Gold Standard for speed. | Essential to confirm cell death vs. metabolic arrest. | Best for tracking mechanism of action over time. |
Domain B: Kinase/Enzymatic Target Engagement
The Challenge: Fluorescence-based assays (TR-FRET, FP) are prone to compound autofluorescence or quenching.
Comparison: TR-FRET vs. Microfluidic Mobility Shift
-
Primary Standard: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Orthogonal Candidate: Microfluidic Mobility Shift (e.g., LabChip®).
| Feature | TR-FRET (Primary) | Mobility Shift (Orthogonal) |
| Detection Principle | Energy transfer between donor/acceptor fluorophores on antibodies. | Electrophoretic separation of Substrate vs. Product. |
| Labeling | Requires labeled antibodies/tracers. | Fluorescent substrate (minimal steric hindrance). |
| Interference Risk | Fluorophore quenching; Light scattering; Biotin mimetics. | Minimal (separation occurs before detection). |
| False Positive Source | Compound aggregation scattering light. | Enzyme aggregators (promiscuous inhibitors). |
| Throughput | Ultra-High (1536-well). | Medium/High (384-well). |
Part 3: Experimental Protocols
Protocol 1: Multiplexing ATP and LDH for Cytotoxicity Validation
Rationale: This protocol allows you to measure membrane integrity (LDH) and metabolic activity (ATP) from the same well , eliminating well-to-well pipetting variability.
Materials:
-
Target Cells (e.g., HepG2).
-
Test Compounds.
-
CytoTox-ONE™ Homogeneous Membrane Integrity Assay (Promega) or equivalent.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Black-walled, clear-bottom 96-well or 384-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in 100 µL media. Incubate 24h at 37°C/5% CO2.
-
Compound Treatment: Add compounds (10-point dose response). Include controls:
-
Vehicle Control (0% kill): DMSO only.
-
Positive Control (100% kill): Add Lysis Solution (Triton X-100) 45 mins prior to reading.
-
No Cell Control: Media only (background subtraction).
-
-
Incubation: Incubate for desired time (e.g., 24h or 48h).
-
Orthogonal Step (LDH - Membrane Integrity):
-
Equilibrate LDH reagent to Room Temperature (RT).
-
Add 100 µL of CytoTox-ONE reagent to each well.
-
Shake plate for 30 seconds; incubate 10 mins at RT (protect from light).
-
Add 50 µL Stop Solution.
-
Read Fluorescence: Ex: 560nm / Em: 590nm.
-
-
Primary Step (ATP - Metabolism):
-
Note: The LDH assay is non-lytic until the stop solution, but compatibility must be verified. Alternatively, transfer 50 µL supernatant for LDH, leaving cells/media for ATP.
-
Add CellTiter-Glo reagent equal to the volume of remaining cell culture media.
-
Mix 2 mins on orbital shaker to induce cell lysis.
-
Incubate 10 mins at RT to stabilize signal.
-
Read Luminescence: Integration time 0.5–1 sec.
-
Protocol 2: Label-Free Binding Confirmation (SPR)
Rationale: Confirming that a kinase inhibitor actually binds the protein physically, rather than just inhibiting the enzymatic reaction via aggregation.
Methodology (Biacore/Sierra SPR):
-
Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip using Amine Coupling. Target ~2000 RU density.
-
Reference Channel: Activate and block a reference flow cell without protein to account for bulk refractive index changes.
-
Compound Preparation: Dilute compounds in Running Buffer (HBS-P+ with 1-2% DMSO to match stock).
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 2.0%) to correct for bulk shifts caused by solvent mismatch.
-
Injection Cycle:
-
Flow rate: 30 µL/min.
-
Contact time: 60s (Association).
-
Dissociation time: 120s.
-
-
Analysis: Fit data to a 1:1 binding model.
-
Pass Criteria: Dose-dependent Rmax;
within 3x of from biochemical assay. -
Fail Criteria: "Square wave" binding (non-specific), super-stoichiometric binding (aggregation).
-
Part 4: Data Interpretation & Logic
When Primary and Orthogonal assays disagree, use the following logic map to determine the fate of the compound.
Figure 2: Discordance Analysis Logic
This diagram guides the interpretation of conflicting data between primary and orthogonal screens.
Caption: Logic flow for interpreting discrepancies between primary and orthogonal assay data.
Critical Analysis of Discordance
-
Primary (+) / Orthogonal (-): This is the classic "False Positive."
-
Cause: The compound likely interfered with the detection chemistry (e.g., inhibited Luciferase directly rather than killing the cell).
-
Action: Check compound absorbance spectra. If it absorbs at the emission wavelength of the primary assay, it is an inner-filter effect artifact.
-
-
Primary (-) / Orthogonal (+): "False Negative" or Sensitivity Mismatch.
-
Cause: The orthogonal assay might be more sensitive, or the compound acts via a mechanism the primary assay cannot detect (e.g., a cytostatic compound in a short-term lytic assay).
-
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
-
Markossian, S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual.
-
Coussens, N. P., et al. (2017). High-Throughput Screening with Microscale Thermophoresis. SLAS Discovery.
Safety Operating Guide
Personal protective equipment for handling 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Executive Summary & Hazard Logic
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is not merely a "white powder"; it is a functionalized
The presence of the
Mechanism of Toxicity (The "Why")
To understand the strict PPE requirements, one must understand the molecular behavior. The bromine atom creates a polarized carbon center, making it susceptible to attack by biological nucleophiles.
Figure 1: Mechanistic pathway of α-bromoamide toxicity. The electrophilic carbon attacks biological thiols/amines unless intercepted by a physical barrier.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of alkylating agents. The following matrix is based on permeation data for analogous alkyl bromides (e.g.,
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Primary) | Double Nitrile | Inner: 4 mil (0.10mm)Outer: 5-8 mil (extended cuff) | Breakthrough Redundancy: Alkyl bromides can permeate thin nitrile rapidly. The air gap between layers traps vapors, and the outer layer acts as a sacrificial barrier. |
| Hand (High Risk) | Laminate (Silver Shield/4H) | EVOH/PE Laminate Liner | Required for: Spills, synthesis scale-up (>1g), or prolonged immersion. Nitrile offers zero protection against long-term exposure to halogenated organic solvents. |
| Respiratory | P100 / N95 | NIOSH-approved Particulate Respirator | Solid Phase: The primary risk is dust inhalation during weighing. If the compound is dissolved in volatile solvents, a Fume Hood is mandatory; a respirator is secondary. |
| Eye/Face | Chemical Goggles | Indirect Vent / Impact Rated | Lachrymator Risk: Safety glasses allow vapor bypass. Goggles seal the ocular mucosa from irritating dusts and vapors.[1] |
| Body | Tyvek Lab Coat | Closed-front, elastic cuffs | Cotton coats absorb and retain alkylating agents, creating a secondary exposure source. Tyvek sheds dust. |
Operational Protocol: Step-by-Step
This workflow is designed to minimize the "Zone of Contamination."
Phase A: Preparation & Weighing (Highest Risk)
The solid state presents the highest risk of inhalation and surface contamination via static spread.
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.
-bromoamides are often fluffy, electrostatic solids that "jump" during weighing. -
Double Glove: Don inner orange/blue nitrile, then outer extended-cuff nitrile. Tape the outer cuff to the Tyvek sleeve to prevent wrist exposure.
-
Weighing:
-
Do NOT use a spatula directly into the stock bottle.
-
Pour a small amount into a secondary disposable weigh boat.
-
Transfer from weigh boat to tared flask.
-
Why? This prevents cross-contaminating the bulk stock with moisture or reactive spatulas.
-
Phase B: Solubilization & Manipulation
-
Solvent Choice: Dissolve immediately. Once in solution, the dust hazard is eliminated, but the permeation hazard increases depending on the solvent (e.g., DCM carries the toxicant through gloves faster than DMSO).
-
Vessel Management: All reaction vessels must be labeled "TOXIC - ALKYLATOR" .
-
Needle Safety: Avoid sharps if possible. If cannulation is required, use Luer-lock fittings to prevent pressure-induced detachment and spraying.
Phase C: Decontamination & Doffing
Self-Validating Step: You must assume your outer gloves are contaminated.
-
Primary Decon: Wipe outer gloves with a paper towel soaked in 10% Sodium Thiosulfate (or dilute aqueous NaOH).
-
Chemistry: Thiosulfate acts as a "sacrificial nucleophile," reacting with the
-bromo group to form a non-toxic water-soluble salt.
-
-
Doffing:
-
Remove outer gloves inside the hood.
-
Dispose of them as P-Listed equivalent (acutely toxic) waste.
-
Remove inner gloves at the lab exit.[2]
-
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal Logic
Biological Exposure Pathways
-
Skin Contact: Immediate wash with soap/water for 15 mins.[3][4][5] Do not use ethanol; it enhances transdermal absorption of lipophilic bromides.
-
Eye Contact: Flush for 15 mins. Seek medical attention immediately—corneal damage from alkylators can be delayed and irreversible.
Chemical Waste Management
Do not mix with general organic waste if possible.[1] Segregate to prevent unexpected reactions.
Figure 2: Deactivation and disposal workflow. Chemical quenching prevents downstream hazards in the waste stream.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
